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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

This guide details the synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde , a critical chiral building block in the synthesis of complex natural products (e.g., Civet, macrolides) and pharmaceutical agents (e.g., adenos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde , a critical chiral building block in the synthesis of complex natural products (e.g., Civet, macrolides) and pharmaceutical agents (e.g., adenosine receptor agonists).

The guide prioritizes a Chemo-Enzymatic Route as the primary method due to its scalability, high enantiomeric excess (>99% ee), and operational robustness. A secondary Chiral Pool Route from D-Glucal is provided as an authoritative alternative.

Executive Summary

  • Target Molecule: (R)-Tetrahydro-2H-pyran-2-carbaldehyde

  • CAS Registry Number: 104520-28-1 (Generic/Racemic), 19611-45-1 (related isomer references)

  • Molecular Formula: C₆H₁₀O₂

  • Key Applications: Chiral pharmacophore induction; synthesis of Aeruginosin 298-A; Adenosine A2A/A3 agonists.

  • Critical Challenge: The

    
    -chiral aldehyde is configurationally labile. Synthesis must avoid strong bases during the final oxidation and isolation steps to prevent epimerization to the thermodynamically favored equatorial/axial mixture (racemization).
    

Retrosynthetic Analysis

The most reliable disconnection targets the (R)-Tetrahydro-2H-pyran-2-methanol as the immediate precursor. This alcohol is configurationally stable and can be stored. It is accessed via the hydrogenation of the corresponding 3,4-dihydro-2H-pyran derivative, which is resolved via enzymatic kinetic resolution.

Retrosynthesis cluster_legend Legend Target (R)-Tetrahydro-2H-pyran-2-carbaldehyde (Unstable Target) Alcohol (R)-Tetrahydro-2H-pyran-2-methanol (Stable Precursor) Target->Alcohol Oxidation (Swern/TEMPO) DHP_Alcohol (R)-3,4-Dihydro-2H-pyran-2-methanol Alcohol->DHP_Alcohol Hydrogenation (Pd/C) DHP_Acetate (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran DHP_Alcohol->DHP_Acetate Hydrolysis Racemic (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran DHP_Acetate->Racemic Enzymatic Kinetic Resolution (Lipase PS/PPL) key1 Red: Target key2 Blue: Key Intermediate key3 Yellow: Chiral Intermediate

Caption: Retrosynthetic logic flow from the unstable aldehyde target back to the racemic starting material via enzymatic resolution.

Primary Route: Chemo-Enzymatic Synthesis

This route is preferred for high-purity applications. It utilizes a lipase-catalyzed kinetic resolution to establish the (R)-stereocenter early in the sequence.

Phase 1: Kinetic Resolution & Isolation

Objective: Isolate (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran with >99% ee.

  • Reagents: (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran, Lipase PS (from Pseudomonas cepacia) or PPL (Porcine Pancreatic Lipase), Vinyl Acetate, Phosphate Buffer.

  • Mechanism: The lipase selectively hydrolyzes the (S)-acetate (or selectively acetylates the (S)-alcohol if running in reverse), leaving the desired (R)-acetate intact or enriching it.

Protocol:

  • Setup: Suspend (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (100 mmol) in a phosphate buffer (0.1 M, pH 7.0) containing 10% acetone as a co-solvent.

  • Enzyme Addition: Add Lipase PS (Amano, 1.0 g/mmol substrate).

  • Incubation: Stir vigorously at 30°C. Monitor conversion by Chiral GC.

  • Termination: Stop the reaction at 50-55% conversion (kinetic maximum for high ee of remaining substrate).

  • Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) separates the hydrolyzed (S)-alcohol from the unreacted (R)-acetate .

    • Yield: ~45% (Theoretical max 50%).

    • ee: >98%.[1]

Phase 2: Hydrolysis & Hydrogenation

Objective: Convert the unsaturated acetate to the saturated alcohol.

Protocol:

  • Hydrolysis: Dissolve the (R)-acetate in MeOH/H₂O (3:1). Add K₂CO₃ (1.5 equiv). Stir at RT for 2 hours. Concentrate and extract to yield (R)-3,4-dihydro-2H-pyran-2-methanol .

  • Hydrogenation: Dissolve the intermediate in dry MeOH. Add 10 wt% Pd/C catalyst.

  • Reaction: Stir under H₂ balloon (1 atm) for 4-6 hours.

    • Note: High pressure is not required; the enol ether double bond reduces readily.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Quantitative yield of (R)-Tetrahydro-2H-pyran-2-methanol .

    • Physical Data: Colorless oil.

      
       (c=1.0, CHCl₃) [Verify with specific batch].
      
Phase 3: Controlled Oxidation

Objective: Oxidation to the aldehyde without racemization. Choice of Method: TEMPO/BAIB is superior to Swern here because it avoids the highly basic conditions (Et₃N quench) of the Swern oxidation that can trigger


-epimerization.

Protocol:

  • Solvent System: Dissolve (R)-Tetrahydro-2H-pyran-2-methanol (10 mmol) in CH₂Cl₂ (50 mL) and water (5 mL).

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv).

  • Oxidant: Add BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature for 2 hours. The solution will turn orange-red.

  • Quench: Add aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Extraction: Extract with CH₂Cl₂. Wash with NaHCO₃ and Brine.

  • Purification: Rapid filtration through a short silica plug (neutralized with 1% Et₃N in Hexanes). Do not store on silica.

Alternative Route: Chiral Pool (D-Glucal)

For laboratories with access to carbohydrate starting materials, this route guarantees absolute stereochemistry derived from D-Glucose.

Workflow:

  • Starting Material: Tri-O-acetyl-D-glucal.

  • Transformation: Hydration/reduction sequence (Ferrier rearrangement conditions followed by reduction) removes the C3, C4, and C6 stereocenters or utilizes them to set the C2 configuration before reductive removal.

  • Key Intermediate: (2R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran (Identical to Phase 2 intermediate above).

  • This route is chemically rigorous but involves more steps (protection/deprotection) than the enzymatic route.

Quantitative Data Summary

ParameterRoute 1: Chemo-EnzymaticRoute 2: Chiral Pool (D-Glucal)
Step Count 4 (Linear)6-7 (Linear)
Overall Yield ~35-40%~20-25%
Enantiomeric Excess >99% (Enzyme dependent)>99% (Source dependent)
Scalability High (Multi-gram)Moderate
Cost Low (Lipase is reusable)Medium (Sugar reagents)

Handling & Stability Protocols

The target aldehyde, (R)-Tetrahydro-2H-pyran-2-carbaldehyde , is chemically sensitive.

  • Epimerization Risk: The C2 proton is acidic due to the adjacent carbonyl and ether oxygen. Basic conditions (pH > 8) will rapidly equilibrate the mixture to the racemate or thermodynamic diastereomer.

  • Oxidation Risk: Like all aldehydes, it autoxidizes to the carboxylic acid upon air exposure.

  • Storage:

    • Short Term: Store as a 0.1 M solution in anhydrous benzene or toluene at -20°C.

    • Long Term: Do not store the free aldehyde. Convert to the sodium bisulfite adduct or an acetal (e.g., dimethyl acetal) for storage, which can be hydrolyzed back to the aldehyde immediately before use.

References

  • Enzymatic Resolution & Synthesis of Pyran Precursors

    • Title: "3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist."
    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Details the synthesis of the (R)
  • Oxidation Methodologies (TEMPO/BAIB)

    • Title: "Oxidation of Alcohols to Aldehydes with TEMPO and Iodobenzene Diacet
    • Source:Organic Syntheses.
    • URL:[Link]

    • Relevance: Standard operating procedure for the mild oxidation step required to prevent epimeriz
  • Chiral Pool Approaches (D-Glucal)

    • Title: "Total synthesis of the civet constituent... using tri-O-acetyl-D-glucal."
    • Source:MedCrave / MOJ Bioorganic & Organic Chemistry.
    • URL:[Link]

    • Relevance: Validates the use of D-glucal as a starting material for chiral tetrahydropyran deriv

Sources

Exploratory

(R)-Tetrahydro-2H-pyran-2-carbaldehyde reactivity and stability

Topic: (R)-Tetrahydro-2H-pyran-2-carbaldehyde: Reactivity, Stability, and Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-Tetrahydro-2H-pyran-2-carbaldehyde: Reactivity, Stability, and Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1 for racemate; stereospecific synthesis required) is a pivotal chiral building block in the synthesis of adenosine receptor agonists (A2A, A3) and complex macrocyclic polyketides. Despite its structural simplicity, the molecule presents significant stability challenges—specifically


-epimerization  and oxidative degradation —that require rigorous handling protocols. This guide outlines the critical parameters for synthesizing, stabilizing, and deploying this aldehyde in high-fidelity organic synthesis.

Chemical Profile & Structural Integrity[1]

Identity and Properties

The molecule features a tetrahydropyran ring with a formyl group at the C2 position. The stereocenter at C2 is sensitive due to the "alpha-alkoxy aldehyde" motif, where the inductive effect of the ring oxygen increases the acidity of the


-proton, facilitating enolization.
PropertyData
IUPAC Name (2R)-Tetrahydro-2H-pyran-2-carbaldehyde
Common Name (R)-2-Formyltetrahydropyran
CAS Number 19611-45-1 (General); Note: Enantiomer often synthesized de novo
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Physical State Colorless oil
Boiling Point ~55 °C at 22.5 Torr (Predicted/Analogous)
Chirality (R)-Enantiomer (C2 center)
Conformational Analysis

The formyl group at C2 prefers an axial or equatorial orientation depending on solvent polarity and the anomeric effect. While the exo-anomeric effect stabilizes the axial conformer in some glycosyl analogs, the aldehyde group in the tetrahydropyran system generally adopts an equatorial position to minimize 1,3-diaxial interactions, though the energy barrier to rotation is low, contributing to its reactivity.

Stability Challenges & Degradation Pathways

The utility of (R)-tetrahydro-2H-pyran-2-carbaldehyde is limited by two primary degradation vectors: Racemization and Autoxidation .

The Racemization Risk

The C2 proton is highly acidic (


) relative to standard alkyl aldehydes due to the adjacent ether oxygen.
  • Mechanism: Base-catalyzed enolization leads to a planar enol intermediate, destroying chirality. Upon re-protonation, the thermodynamic mixture (racemate) is formed.

  • Triggers: Silica gel (slightly acidic/basic surface sites), amine bases (triethylamine), and protic solvents.

  • Mitigation: Avoid chromatographic purification on standard silica. Use neutral alumina if necessary, or preferably, use the crude aldehyde immediately in the next step ("telescoping").

Oxidative Instability

Like many aliphatic aldehydes, this molecule is prone to radical chain oxidation in the presence of air, forming (R)-tetrahydro-2H-pyran-2-carboxylic acid.

  • Visual Indicator: Development of a white solid (acid) or cloudiness in the neat oil.

  • Mitigation: Store under argon/nitrogen at -20°C.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that compromise the integrity of the reagent.

StabilityMap cluster_0 Critical Failure Modes R_Aldehyde (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Enol Planar Enol (Achiral Intermediate) R_Aldehyde->Enol Base/Acid (Silica, Et3N) CarboxylicAcid Tetrahydro-2H-pyran- 2-carboxylic Acid R_Aldehyde->CarboxylicAcid O2 (Air) Autoxidation Hydrate Gem-diol / Hemiacetal (Hydrate) R_Aldehyde->Hydrate H2O Reversible Racemate Racemic Mixture ((R) + (S)) Enol->Racemate Re-protonation

Caption: Degradation pathways showing racemization via enolization and irreversible oxidation to carboxylic acid.

Synthesis & Preparation Protocol

Due to the commercial scarcity and instability of the pure enantiomer, fresh preparation via oxidation of the corresponding alcohol is the gold standard.

Precursor: (R)-Tetrahydro-2H-pyran-2-methanol

This alcohol is configurationally stable and can be stored. It is typically obtained via:

  • Enzymatic Resolution: Kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using Porcine Pancreatic Lipase (PPL), followed by hydrogenation.

  • Chemical Synthesis: From D-Lysine or other chiral pool precursors (though less common for this specific scaffold).

Recommended Protocol: TEMPO/BAIB Oxidation

The use of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and BAIB (Bis(acetoxy)iodo)benzene is superior to Swern or PCC oxidations for this substrate because it avoids the highly basic conditions of Swern (racemization risk) and the acidic nature of Chromium reagents.

Step-by-Step Methodology:

  • Setup: Dissolve (R)-tetrahydro-2H-pyran-2-methanol (1.0 equiv) in CH₂Cl₂ (0.5 M).

  • Reagents: Add BAIB (1.1 equiv) and TEMPO (0.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

  • Quench: Add aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Workup: Extract with CH₂Cl₂, wash with NaHCO₃ (to remove acetic acid byproduct), and dry over Na₂SO₄.

  • Purification: Do not chromatograph. Concentrate under reduced pressure (< 30 °C) and use the crude oil immediately.

Expert Insight: If purification is absolutely necessary, rapid filtration through a short plug of neutral alumina is preferable to silica gel.

Reactivity & Synthetic Utility[6]

The aldehyde serves as a "chiral handle" for introducing the tetrahydropyran motif into drug candidates.

Reductive Amination (Adenosine Agonists)

The most high-value application is the coupling with amines to form N-substituted derivatives, crucial for Adenosine A2A/A3 receptor agonists.

  • Protocol: Treat aldehyde with amine (e.g., adenosine derivative) in MeOH/DCE with NaBH(OAc)₃.

  • Note: The mild reducing agent NaBH(OAc)₃ is required to prevent reduction of the aldehyde before imine formation.

Olefination (Wittig/HWE)

Standard Wittig conditions apply, but bases must be chosen carefully.

  • Preferred Base: KHMDS or LiHMDS at -78°C.

  • Avoid: NaH or alkoxides at room temperature (high risk of epimerization).

Reaction Map

ReactionMap Aldehyde (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Drug Adenosine A2A/A3 Agonists (N-alkylated) Aldehyde->Drug  Forms C-N bond   Alkene Vinyl Pyran Derivatives (Chain Extension) Aldehyde->Alkene  Forms C=C bond   Alcohol Secondary Alcohols (Diastereoselective) Aldehyde->Alcohol  Forms C-C bond   Amine R-NH2 / NaBH(OAc)3 (Reductive Amination) Amine->Drug Wittig Ph3P=CH-R / LiHMDS (Wittig Olefination) Wittig->Alkene Grignard R-MgBr / ZnCl2 (Chelation Control) Grignard->Alcohol

Caption: Synthetic divergence showing key transformation pathways into pharmaceutical intermediates.

Handling & Storage Checklist

To ensure reproducibility in biological assays, adhere to the following "Chain of Custody" for the reagent:

  • Synthesis: Prepare fresh from the stable alcohol precursor whenever possible.

  • Solvents: Use anhydrous, deoxygenated solvents (DCM, THF).

  • Atmosphere: Strictly inert atmosphere (Argon/Nitrogen).

  • Temperature: Store neat oil at -20°C or -80°C.

  • Usage: Warm to room temperature before opening the vial to prevent water condensation (hydration risk).

References

  • Synthesis and Resolution: T. S. Rao et al., "Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist," Nucleosides, Nucleotides & Nucleic Acids, 2004.

  • Oxidation Protocol (TEMPO/BAIB): De Luca, L. et al., "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds," Organic Letters, 2001, 3(19), 3041–3043.

  • General Stability of -Alkoxy Aldehydes: Reissig, H.U. et al., "Stereoselective Synthesis of 2-Substituted Tetrahydropyrans," Chemical Reviews, 2003.
  • Applications in Fragrance (Methyl analogs): European Patent EP3666763A1, "Fragrance ingredients and fragrance preparations," 2020.

Foundational

The Definitive Technical Guide to (R)-Tetrahydro-2H-pyran-2-carbaldehyde: Physicochemical Profiling and Synthetic Applications

Executive Summary In modern asymmetric synthesis and pharmaceutical development, oxygen-containing heterocycles serve as foundational scaffolds. Among these, (R)-Tetrahydro-2H-pyran-2-carbaldehyde (also known as (R)-oxan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis and pharmaceutical development, oxygen-containing heterocycles serve as foundational scaffolds. Among these, (R)-Tetrahydro-2H-pyran-2-carbaldehyde (also known as (R)-oxane-2-carbaldehyde) is a highly versatile, stereodefined chiral building block. Its unique structural topology—a six-membered tetrahydropyran ring with a formyl group strictly oriented at the C2 position—makes it an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including statins[1] and protein tyrosine phosphatase non-receptor type 2 (PTPN2) inhibitors[2].

This whitepaper provides an in-depth technical analysis of its physical and chemical characteristics, structural conformation, and field-proven experimental protocols designed to maintain its stereochemical integrity during downstream transformations.

Physicochemical and Structural Profiling

Understanding the fundamental properties of (R)-Tetrahydro-2H-pyran-2-carbaldehyde is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[3][4][5]:

PropertyValueScientific Implication
IUPAC Name (2R)-oxane-2-carbaldehydeDefines the absolute stereochemistry at C2.
CAS Number 1067639-96-6 (R-enantiomer)19611-45-1 (Racemate)Essential for precise procurement and regulatory documentation.
Molecular Formula C₆H₁₀O₂Indicates a degree of unsaturation of 2 (one ring, one carbonyl).
Molecular Weight 114.14 g/mol Low molecular weight facilitates high atom economy in coupling.
Density ~1.01 - 1.08 g/cm³Slightly denser than water; relevant for biphasic extractions.
Boiling Point ~150°C - 160°C (Predicted)Volatile nature dictates careful solvent evaporation (e.g., avoiding high vacuum at elevated temperatures).
LogP (Partition Coeff.) ~0.5Moderate hydrophilicity; soluble in most organic solvents but retains slight aqueous solubility.
Polar Surface Area 26.3 ŲExcellent membrane permeability profile for downstream drug derivatives.
Stereochemical and Conformational Analysis

The tetrahydropyran core naturally adopts a chair conformation to minimize torsional strain and steric hindrance. For the (R)-enantiomer, the bulky formyl (-CHO) group at the C2 position exhibits a strong thermodynamic preference for the equatorial orientation [6].

Causality Insight: If the formyl group were forced into an axial position, it would suffer from severe 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6. This equatorial preference not only stabilizes the molecule but also dictates the trajectory of incoming nucleophiles during addition reactions, allowing for predictable diastereoselectivity in subsequent synthetic steps.

Mechanistic Pathways & Synthetic Utility

The aldehyde moiety is a highly reactive electrophilic center, making this compound a prime candidate for carbon-carbon and carbon-heteroatom bond formation.

Synthesis Nitrile (R)-Tetrahydro-2H-pyran-2-carbonitrile DIBALH DIBAL-H Reduction (-78°C, Toluene) Nitrile->DIBALH Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde (Target Compound) DIBALH->Aldehyde Aqueous Hydrolysis Wittig Wittig Olefination (Phosphonium Ylide) Aldehyde->Wittig RedAm Reductive Amination (NaBH3CN, NH4OAc) Aldehyde->RedAm Statin Statin Intermediate (e.g., Rosuvastatin precursor) Wittig->Statin Amine Chiral Amine Derivative (PTPN2 Inhibitor precursor) RedAm->Amine

Caption: Synthetic pathways utilizing (R)-Tetrahydro-2H-pyran-2-carbaldehyde as a core intermediate.

Reductive Amination

The conversion of the aldehyde to a primary or secondary amine is a fundamental transformation[6][7]. By reacting the aldehyde with an amine source (e.g., ammonium acetate) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), the resulting imine is selectively reduced. This pathway is heavily utilized in the synthesis of PTPN2 inhibitors[2].

Wittig Olefination

To extend the carbon skeleton—a critical step in the synthesis of statin side chains—the aldehyde is subjected to a Wittig reaction[1]. The electrophilic carbonyl carbon is attacked by a nucleophilic phosphonium ylide, forming an oxaphosphetane intermediate that collapses to yield an alkene.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed with mechanistic safeguards to prevent common pitfalls such as over-reduction or racemization.

Protocol A: Synthesis of the Aldehyde via DIBAL-H Reduction

Objective: Convert (R)-Tetrahydro-2H-pyran-2-carbonitrile to (R)-Tetrahydro-2H-pyran-2-carbaldehyde without over-reducing to the primary alcohol[7].

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (R)-Tetrahydro-2H-pyran-2-carbonitrile (10.0 mmol) and anhydrous toluene (50 mL).

  • Cryogenic Cooling: Cool the reaction mixture to strictly -78°C using a dry ice/acetone bath. Causality: Low temperatures are mandatory. At -78°C, the intermediate tetrahedral aluminum-imine complex is highly stable, preventing a second hydride equivalent from attacking and forming the undesired amine or alcohol.

  • Reagent Addition: Dropwise add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 11.0 mL, 1.1 eq) over 30 minutes. Stir for 2 hours at -78°C.

  • Quenching & Emulsion Breakdown: Quench the reaction at -78°C by carefully adding methanol (5 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 50 mL). Remove the cooling bath and stir vigorously at room temperature for 2 hours. Causality: DIBAL-H reductions notoriously form stubborn aluminum gel emulsions. Rochelle's salt acts as a bidentate chelating agent, sequestering aluminum ions and yielding two distinct, easily separable liquid phases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature <30°C to prevent volatilization of the aldehyde).

Protocol B: Wittig Olefination for Statin Intermediates

Objective: Couple the chiral aldehyde with a phosphonium ylide while preserving the (R)-stereocenter[1][8].

  • Ylide Generation: In a dry flask under argon, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF. Cool to 0°C. Add a mild base, such as Lithium bis(trimethylsilyl)amide (LiHMDS, 1.15 eq), dropwise. Stir for 30 minutes until the characteristic bright color of the ylide develops.

  • Coupling: Cool the ylide solution to -78°C. Slowly add a solution of (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in THF.

  • Stereochemical Safeguard: Causality: The alpha-proton (C2) of the aldehyde is mildly acidic. Using an excessively strong base or high temperatures can cause enolization, leading to the racemization of the critical (R)-stereocenter. Maintaining cryogenic temperatures during addition prevents this loss of optical purity.

  • Workup: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated NH₄Cl, extract with MTBE (methyl tert-butyl ether), dry, and purify via silica gel chromatography.

Advanced Applications in Drug Discovery

The structural motif provided by (R)-Tetrahydro-2H-pyran-2-carbaldehyde is highly privileged in pharmacology.

Mechanism Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Statin Statin Drug Molecule Aldehyde->Statin Synthetic Incorporation Inhibition Competitive Inhibition Statin->Inhibition HMGCoA HMG-CoA Reductase (Enzyme) Cholesterol Cholesterol Biosynthesis HMGCoA->Cholesterol Blocked Inhibition->HMGCoA

Caption: Downstream biological impact of statins derived from the chiral aldehyde.

In the synthesis of Statins (e.g., Rosuvastatin analogs), early intermediates possessing the desired stereochemistry are crucial. The (R)-tetrahydropyran framework acts as a pre-configured spatial anchor, ensuring that the final drug molecule perfectly aligns within the active site of HMG-CoA reductase, thereby effectively inhibiting cholesterol biosynthesis[1][8]. Furthermore, recent advancements have utilized this aldehyde in the synthesis of PTPN2 inhibitors , which are critical in modulating immune responses in oncology, and in the development of lysosomal targeting antibody conjugates[2][9].

Handling, Storage, and Safety

As a reactive aldehyde, (R)-Tetrahydro-2H-pyran-2-carbaldehyde requires stringent handling protocols:

  • Oxidation Risk: Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids upon exposure to atmospheric oxygen. The compound must be stored under an inert atmosphere (Argon or Nitrogen)[10].

  • Thermal Stability: Store in a freezer at or below -20°C to prevent degradation and polymerization[10][11].

  • Toxicity: Handle strictly within a certified chemical fume hood. It poses risks of skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[12].

References

  • Google Patents (WO2008119810A2). Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. Available at:[1]

  • Google Patents (EP1978020A1). Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. Available at: [8]

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661. Available at: [Link][3]

  • AccelaChem. 2091763-54-9,3,6-Difluoro-2-iodobenzyl Alcohol. Available at: [Link][4]

  • Google Patents (WO2025011570A1). Protein tyrosine phosphatase inhibitors and compositions, medical uses thereof. Available at:[2]

  • Chemchart. 2-(oxolan-2-yl)ethan-1-ol (33606-34-7). Available at: [Link][5]

  • Google Patents (WO2024155746A1). Cycling lysosomal targeting antibody conjugates. Available at:[9]

Sources

Exploratory

Technical Guide: (R)-Tetrahydro-2H-pyran-2-carbaldehyde as a Chiral Building Block

Executive Summary (R)-Tetrahydro-2H-pyran-2-carbaldehyde (also referred to as (R)-2-formyltetrahydropyran) is a pivotal chiral intermediate in the synthesis of complex polyketides, marine macrolides (e.g., Halichondrin B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (also referred to as (R)-2-formyltetrahydropyran) is a pivotal chiral intermediate in the synthesis of complex polyketides, marine macrolides (e.g., Halichondrin B analogs like Eribulin), and specific ionophore antibiotics.[1] Its value lies in the pre-installed stereocenter adjacent to the ethereal oxygen, which mimics the pyranose rings of carbohydrates but lacks the anomeric instability of sugars.

However, this molecule presents a significant technical challenge: configurational instability . As an


-chiral aldehyde, it is prone to racemization (epimerization) under basic or acidic conditions, and even on silica gel. This guide outlines the rigorous protocols required to synthesize, handle, and utilize this building block without compromising its enantiopurity.

Structural Integrity & Stereochemical Challenges

The Epimerization Trap

The


-proton at C2 is acidified by the adjacent carbonyl group and the inductive effect of the ring oxygen. Deprotonation leads to an enolate intermediate, destroying the stereocenter. Upon reprotonation, a racemic mixture or the thermodynamically preferred isomer (often equatorial) is formed.
  • Risk Factors:

    • Bases: Amine bases (Et

      
      N, DBU) can trigger epimerization at room temperature.
      
    • Chromatography: Acidic sites on silica gel can catalyze enolization.

    • Storage: Spontaneous oxidation to the carboxylic acid or trimerization occurs upon exposure to air.

Critical Properties (Reference Data)
PropertyDataNotes
CAS Number 19611-45-1Refers to the generic/racemic structure. Chiral forms are often custom-synthesized.
Formula C

H

O

MW: 114.14 g/mol
Physical State Colorless liquidPungent, aldehyde odor.[2]
Stability LowStore at -20°C under Argon. Use immediately after preparation.
QC Checkpoint Validate at Alcohol Stage Due to aldehyde instability, optical rotation is best measured on the stable alcohol precursor.

Validated Synthetic Workflows

The most robust route to enantiopure (R)-tetrahydro-2H-pyran-2-carbaldehyde is not direct synthesis, but rather the oxidation of its stable alcohol precursor, (R)-tetrahydro-2H-pyran-2-methanol . The alcohol is obtained via enzymatic kinetic resolution.

The "Gold Standard" Route: Enzymatic Resolution & Oxidation

This protocol ensures high enantiomeric excess (ee > 98%) and scalability.

Step 1: Enzymatic Kinetic Resolution

Starting Material: (±)-(3,4-Dihydro-2H-pyran-2-yl)methanol (commercial or from acrolein dimer).

  • Reagent: Porcine Pancreatic Lipase (PPL) or Pseudomonas fluorescens lipase.

  • Acyl Donor: Vinyl acetate.

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer (or hydrolyzes the (R)-acetate, depending on the specific enzyme strain preference; PPL typically hydrolyzes the (R)-ester faster).

  • Result: Separation of (R)-alcohol and (S)-acetate.

Step 2: Hydrogenation
  • Substrate: (R)-(3,4-Dihydro-2H-pyran-2-yl)methanol.

  • Conditions: H

    
     (1 atm), 10% Pd/C, MeOH, RT, 4 hours.
    
  • Outcome: Quantitative conversion to (R)-tetrahydro-2H-pyran-2-methanol .

  • QC Checkpoint: Measure

    
    .[3] (Lit. value for dihydro precursor is approx. -74.6°; the tetrahydro derivative will have a distinct rotation that must be consistent batch-to-batch).
    
Step 3: Swern Oxidation (The Critical Step)

To avoid over-oxidation to the acid or epimerization, a Swern oxidation at -78°C is mandatory.

Protocol:

  • Activation: To a flame-dried flask under Ar, add oxalyl chloride (1.5 equiv) in dry DCM. Cool to -78°C. Add DMSO (3.0 equiv) dropwise. Stir 15 min.

  • Addition: Cannulate a solution of (R)-tetrahydro-2H-pyran-2-methanol (1.0 equiv) in DCM slowly down the side of the flask. Maintain -78°C. Stir 30 min.

  • Termination: Add Et

    
    N (5.0 equiv) dropwise. Crucial:  Stir at -78°C for 10 min, then allow to warm to 0°C over 20 min.
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with Et
    
    
    
    O.
  • Purification: Do NOT use silica gel. Use rapid filtration through a short pad of neutral alumina or use crude in the next step immediately.

Visualizing the Workflow

Synthesis_Workflow Start Racemic Acryloin Dimer (Dihydro-alcohol) Enz Enzymatic Resolution (Lipase/Vinyl Acetate) Start->Enz R_Alc_Dihydro (R)-Dihydro- alcohol (>98% ee) Enz->R_Alc_Dihydro Kinetic Res. Hydrogenation Hydrogenation (H2, Pd/C) R_Alc_Dihydro->Hydrogenation R_Alc_Tetra (R)-Tetrahydro- alcohol (STABLE STORE) Hydrogenation->R_Alc_Tetra Swern Swern Oxidation (-78°C) R_Alc_Tetra->Swern Prepare Just-in-Time Target (R)-Tetrahydro- 2H-pyran-2-carbaldehyde (UNSTABLE) Swern->Target

Caption: Figure 1. The recommended synthetic pathway emphasizes the stability of the alcohol intermediate. The aldehyde is generated only when needed.

Strategic Reactivity & Applications

Once generated, the aldehyde must be reacted immediately. The choice of reagent is dictated by the need to preserve the


-chiral center.
Olefination (Wittig/HWE)
  • The Problem: Standard Wittig conditions using strong bases (n-BuLi) or thermodynamic equilibration will racemize the aldehyde.

  • The Solution:

    • Z-Selective: Use Still-Gennari phosphonates (KHMDS, -78°C) or salt-free ylides generated with NaHMDS at low temperature.

    • E-Selective: Use stabilized ylides in refluxing DCM (mildly basic, but usually fast enough to compete with epimerization if the ylide is reactive).

  • Protocol Note: Pre-mix the base and phosphonium salt to generate the ylide before adding the aldehyde at -78°C.

Reductive Amination

Ideal for introducing nitrogen functionality (e.g., for receptor agonists).

  • Conditions: Aldehyde + Amine + NaBH(OAc)

    
     in DCE.
    
  • Why: The slightly acidic conditions of NaBH(OAc)

    
     are well-tolerated, and the iminium ion forms quickly, locking the stereochemistry before reduction.
    
Nucleophilic Addition
  • Grignard/Lithium Reagents: High risk of epimerization.

  • Alternative: Use organozinc or organotitanium reagents which are less basic and more chelation-controlled (Cram-chelate model), often enhancing diastereoselectivity.

Reactivity Decision Tree

Reactivity_Tree Aldehyde (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Wittig Wittig/HWE Olefination Aldehyde->Wittig Salt-Free Ylide (-78°C) RedAm Reductive Amination Aldehyde->RedAm NaBH(OAc)3 (Mild Acidic) Oxidation Pinnick Oxidation Aldehyde->Oxidation NaClO2 (Scavenger) Epim WARNING: Strong Base/Heat = Racemization Aldehyde->Epim Alkene Chiral Homoallylic Ethers Wittig->Alkene Amine Amino-pyrans (Drug Scaffolds) RedAm->Amine Acid Chiral Carboxylic Acids Oxidation->Acid

Caption: Figure 2. Divergent synthesis options. Green paths indicate high stereochemical fidelity; yellow requires strict temperature control.

Handling & Storage (SOP)

  • Storage: The aldehyde is not shelf-stable for long periods. Store the alcohol precursor. If the aldehyde must be stored, keep as a frozen benzene solution at -20°C under Argon.

  • Purification: Avoid silica gel chromatography. If purification is necessary, use neutral alumina (Grade III) with rapid elution (Hexanes/EtOAc).

  • Analysis: Do not rely on standard HPLC on silica columns. Use Chiral GC or NMR with a chiral shift reagent (e.g., Eu(hfc)

    
    ) to determine ee%.
    

References

  • PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. National Library of Medicine. Available at: [Link][4]

  • NIST Chemistry WebBook. 2H-Pyran-2-methanol, tetrahydro- (Properties). National Institute of Standards and Technology. Available at: [Link]

  • Kim, H. O., et al. "3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist." Bioorganic & Medicinal Chemistry Letters, 1998.
  • Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981.

Sources

Foundational

Stereochemical &amp; Synthetic Guide: (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Executive Summary (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1, generic) is a critical chiral building block in the synthesis of complex pharmaceutical agents, particularly adenosine receptor agonists (A2A and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1, generic) is a critical chiral building block in the synthesis of complex pharmaceutical agents, particularly adenosine receptor agonists (A2A and A3 subtypes) and polyketide natural products.[1] Its value lies in the C2-chiral center, which directs the stereochemical outcome of subsequent nucleophilic additions. However, this molecule presents significant handling challenges due to the α-acidity of the formyl proton adjacent to the ring oxygen, leading to rapid epimerization and oxidation. This guide synthesizes the stereochemical parameters, validated synthetic routes, and handling protocols required for high-integrity research.

Stereochemical & Conformational Analysis

Absolute Configuration

The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C2 position.

  • Priority 1: Ring Oxygen (–O–)

  • Priority 2: Formyl group (–CHO)

  • Priority 3: C3 Methylene (–CH2–)

  • Priority 4: Hydrogen (–H)

In the standard chair conformation, the (R)-configuration dictates that when the hydrogen atom is positioned axially (down) , the formyl group is oriented equatorially (up) . This spatial arrangement is crucial for minimizing 1,3-diaxial interactions, although electronic effects complicate this preference.

Conformational Equilibrium: Sterics vs. Anomeric Effect

Unlike simple cyclohexane derivatives where the equatorial preference is absolute for bulky groups, 2-formyltetrahydropyrans exist in a delicate equilibrium.

  • Steric Dominance: The A-value of the formyl group generally favors the equatorial conformer to avoid 1,3-diaxial repulsion with C4 and C6 protons.

  • Generalized Anomeric Effect: The dipole-dipole interaction between the ring oxygen and the carbonyl group, along with orbital overlap (

    
    ), provides stabilization to the axial  conformer.
    
  • Net Result: While the equatorial conformer is the major species in solution (approx. 70-80% in

    
    ), the axial population is non-negligible and often dictates the stereoselectivity of reactions proceeding via transition states that rely on orbital alignment (e.g., nucleophilic additions).
    
Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the stable equatorial conformer and the reactive axial conformer for the (R)-enantiomer.

Conformation Equatorial (R)-Equatorial Conformer (Major Species) Sterically Favored Transition Ring Flip Barrier ~10 kcal/mol Equatorial->Transition k1 Axial (R)-Axial Conformer (Minor Species) Anomerically Stabilized Axial->Transition Transition->Equatorial Transition->Axial k-1

Figure 1: Conformational equilibrium of (R)-tetrahydro-2H-pyran-2-carbaldehyde showing the interplay between steric stability and anomeric effects.

Validated Synthetic Pathways

Accessing the enantiopure (R)-aldehyde is non-trivial due to the risk of racemization. The most robust method involves the enzymatic kinetic resolution of the dihydro-precursor, followed by hydrogenation.

Route A: Enzymatic Resolution (High ee)

This route is preferred for drug development due to its scalability and high enantiomeric excess (>98% ee).

  • Substrate Preparation: Acetylation of (±)-3,4-dihydro-2H-pyran-2-methanol.

  • Kinetic Resolution: Hydrolysis using Porcine Pancreatic Lipase (PPL) . The enzyme selectively hydrolyzes the (R)-ester to the (R)-alcohol.

  • Oxidation: The (R)-alcohol is oxidized to the aldehyde. Note: Swern or Dess-Martin Periodinane (DMP) is preferred over Jones oxidation to prevent acid-catalyzed racemization.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H2) of the double bond yields the target tetrahydro-aldehyde.

Route B: Chiral Pool (Carbohydrate Degradation)

Starting from D-Glucal or D-Glucose , oxidative cleavage (NaIO4) followed by reduction can yield the pyran ring system. This method guarantees absolute stereochemistry but often involves lengthy protection/deprotection sequences.

Comparative Analysis of Routes
ParameterRoute A: Enzymatic ResolutionRoute B: Chiral Pool (D-Glucal)Route C: Chemical Resolution
Starting Material Acrolein dimer (cheap)D-Glucal (moderate)Racemic Acid
Steps 46+3
Enantiomeric Excess >98% (Tunable)>99% (Intrinsic)90-95%
Scalability High (Kg scale)ModerateLow
Risk Enzyme batch variabilityLengthy purificationResolving agent cost
Synthetic Workflow Diagram

Synthesis Start (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran Enzyme Enzymatic Hydrolysis (PPL, Buffer pH 7) Start->Enzyme Alcohol (R)-3,4-Dihydro-2H- pyran-2-methanol (>98% ee) Enzyme->Alcohol Kinetic Resolution Oxidation Oxidation (TEMPO/BAIB or DMP) Alcohol->Oxidation Aldehyde_Unsat (R)-3,4-Dihydro-2H- pyran-2-carbaldehyde Oxidation->Aldehyde_Unsat Hydrogenation Hydrogenation (H2, Pd/C, EtOAc) Aldehyde_Unsat->Hydrogenation Target TARGET: (R)-Tetrahydro-2H- pyran-2-carbaldehyde Hydrogenation->Target

Figure 2: The preferred enzymatic route to high-purity (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

Handling, Stability & Reactivity

The Epimerization Trap

The C2-proton is alpha to both a carbonyl and a ring oxygen. The inductive effect of the ring oxygen significantly increases the acidity of this proton (


), making the molecule highly susceptible to epimerization via an enol intermediate.
  • Trigger: Basic conditions (e.g.,

    
    , amine bases) or acidic silica gel.
    
  • Protocol:

    • Avoid Chromatography: If possible, use the crude aldehyde directly in the next step.

    • Neutral Workup: Use phosphate buffers (pH 7) during isolation.

    • Storage: Store at -20°C under Argon. Do not store in solution with nucleophilic solvents (MeOH, EtOH) which form hemiacetals.

Analytical Characterization

To verify the (R)-enantiomer and distinguish it from the (S)-form or racemate:

  • 1H NMR (400 MHz, CDCl3):

    • CHO Signal:

      
       ppm (d, 
      
      
      
      Hz).
    • H-2 Signal: Multiplet at

      
       ppm. The coupling constants (
      
      
      
      and
      
      
      ) reveal the conformational preference. Large
      
      
      values (~10-11 Hz) indicate an axial-axial relationship, confirming the equatorial orientation of the aldehyde group.
  • Optical Rotation:

    • Specific rotation

      
       is sensitive to solvent and concentration. Literature values for the dihydro precursor are often used as a proxy for optical purity before hydrogenation.
      
    • Reference Value:

      
       (c=1, CHCl3) for analogous ether derivatives; verify with specific batch CoA.
      

Applications in Drug Discovery[2][3][4]

The (R)-tetrahydro-2H-pyran-2-carbaldehyde scaffold is a pharmacophore in:

  • Adenosine Agonists: The (R)-configuration mimics the ribose ring of adenosine, providing high affinity for

    
     and 
    
    
    
    receptors used in anti-inflammatory and cardioprotective therapies.
  • Spongistatin Fragments: Used as a C-ring precursor in the total synthesis of marine macrolides.

  • Peptidomimetics: Acts as a proline isostere in conformational restriction studies.

References

  • Synthesis of Adenosine Receptor Agonists

    • Title: Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.
    • Source: N
    • URL:[Link]

  • Conformational Analysis of 2-Substituted Tetrahydropyrans

    • Title: Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit.[2]

    • Source: Missouri University of Science and Technology.
    • URL:[Link]

  • General Properties & Identifiers

    • Title: Tetrahydro-2H-pyran-2-carbaldehyde (CID 11040661).
    • Source: PubChem.
    • URL:[Link]

  • Valence Isomerism and Reactivity

    • Title: Recent Advances in the Synthesis of 2H-Pyrans.[3][4]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Exploratory

Commercial availability of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

The Commercial Landscape and Technical Workflows of (R)-Tetrahydro-2H-pyran-2-carbaldehyde: A Comprehensive Guide for Pharmaceutical Development Executive Summary The chiral building block (R)-Tetrahydro-2H-pyran-2-carba...

Author: BenchChem Technical Support Team. Date: March 2026

The Commercial Landscape and Technical Workflows of (R)-Tetrahydro-2H-pyran-2-carbaldehyde: A Comprehensive Guide for Pharmaceutical Development

Executive Summary

The chiral building block (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 1067639-96-6) has emerged as a critical intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Featuring a saturated six-membered oxygen-containing heterocycle with a highly reactive aldehyde at the C2 position, this molecule serves as a foundational scaffold for drug classes ranging from SGLT-2 inhibitors to statins[1][2].

However, sourcing and utilizing this compound at a commercial scale presents significant technical hurdles. Aliphatic aldehydes are notoriously prone to oxidation and polymerization. As a Senior Application Scientist, navigating the commercial availability of this compound requires not only identifying reliable suppliers but also mastering the handling, stabilization, and synthetic integration of the reagent to preserve its enantiomeric purity.

Physicochemical Profiling and Commercial Availability

The commercial viability of (R)-Tetrahydro-2H-pyran-2-carbaldehyde is heavily dictated by its stability. Without proper stabilization, the compound rapidly degrades via auto-oxidation into (R)-tetrahydro-2H-pyran-2-carboxylic acid or undergoes acid/base-catalyzed polymerization[3]. Commercial suppliers often provide the compound stabilized with trace amounts of bases, such as triethylamine (TEA), and mandate strict cold-chain logistics.

Table 1: Physicochemical and Commercial Profile

ParameterSpecification / Detail
Chemical Name (R)-Tetrahydro-2H-pyran-2-carbaldehyde
CAS Number 1067639-96-6[4]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Key Structural Feature Chiral center at C2 adjacent to the ether oxygen
Commercial Storage -20°C, stored under inert gas (Nitrogen/Argon)[5]
Common Stabilizers Triethylamine (TEA) (typically ~1-5%)
Primary Degradation Oxidation to carboxylic acid; Aldol-type polymerization

Synthetic Workflows and Degradation Pathways

To bypass the supply chain vulnerabilities of purchasing the highly sensitive aldehyde directly, many pharmaceutical development labs opt to purchase the more stable precursor, (R)-Tetrahydro-2H-pyran-2-carbonitrile, and reduce it in-house immediately prior to use[3].

G Nitrile (R)-Tetrahydro-2H-pyran-2-carbonitrile Reduction DIBAL-H Reduction (-78°C, Toluene) Nitrile->Reduction 1.1 eq DIBAL-H Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Reduction->Aldehyde Aqueous Quench Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation O2 Exposure Polymer Polymerization Aldehyde->Polymer Thermal Stress Stabilizer Stabilization (TEA, -20°C) Aldehyde->Stabilizer Commercial Storage

Synthetic workflow and degradation pathways of (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

Experimental Protocols: Synthesis and Application

The following protocols have been designed with built-in self-validation mechanisms to ensure high yield and the preservation of enantiomeric excess (ee).

Protocol 1: Controlled Reduction of the Nitrile Precursor

The partial reduction of the nitrile to the aldehyde requires a mild and selective reducing agent to prevent over-reduction to the primary amine[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 10 mmol of (R)-Tetrahydro-2H-pyran-2-carbonitrile and 30 mL of anhydrous toluene. Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add 11 mmol (1.1 eq) of Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) dropwise over 30 minutes.

    • Causality: Dropwise addition at -78°C is critical. It prevents localized exothermic spikes that would drive the reaction past the tetrahedral aluminum imine intermediate, causing irreversible over-reduction to the amine.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at -78°C. Monitor the disappearance of the nitrile peak via IR spectroscopy (loss of the sharp ~2240 cm⁻¹ band). Do not proceed until the nitrile is fully consumed to prevent mixed product profiles during workup.

  • Quenching: Carefully add 10 mL of ethyl acetate to quench unreacted DIBAL-H, followed by 30 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Causality: Rochelle's salt acts as a chelating agent, breaking down the stubborn aluminum emulsion into distinct, easily separable aqueous and organic phases.

  • Isolation: Warm to room temperature and stir vigorously for 1 hour until two clear layers form. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30°C) to yield the aldehyde. Store immediately at -20°C under Argon.

Protocol 2: Downstream Wittig Olefination for API Scaffolds

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is frequently subjected to Wittig coupling to extend the carbon skeleton, a key step in the synthesis of statin derivatives and other complex therapeutics[1].

G Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Wittig Wittig Coupling (THF, Base) Aldehyde->Wittig Ylide Phosphonium Ylide Ylide->Wittig Alkene Chiral Alkene Intermediate Wittig->Alkene Stereoselective API Final API Scaffold (e.g., Statin derivative) Alkene->API Downstream Steps

Downstream Wittig olefination integrating the chiral aldehyde into an API scaffold.

Step-by-Step Methodology:

  • Ylide Generation: In a dry flask under Argon, suspend the desired phosphonium salt (1.2 eq) in anhydrous THF and cool to 0°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes until the characteristic bright color of the ylide forms.

  • Coupling: Cool the ylide solution to -78°C. Slowly add a solution of (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in THF.

    • Causality: The chiral center at C2 of the pyran ring is highly sensitive to epimerization under strongly basic conditions. Adding the aldehyde to the pre-formed ylide at ultra-low temperatures minimizes its exposure to unreacted base, preserving the (R)-configuration.

  • Validation: After warming to room temperature and standard aqueous workup, analyze the isolated alkene via Chiral HPLC to validate that the enantiomeric excess (ee) remains >98%.

Conclusion

The commercial procurement of (R)-Tetrahydro-2H-pyran-2-carbaldehyde requires rigorous attention to quality control. Because of its propensity for degradation, researchers must verify the presence of stabilizers (like TEA) upon purchase and maintain strict cold-chain integrity. For highly sensitive asymmetric syntheses, generating the aldehyde in situ from the corresponding nitrile via DIBAL-H reduction remains the most scientifically sound approach to guarantee high purity and stereochemical fidelity in API development.

References

  • AccelaChem. "2091763-54-9,3,6-Difluoro-2-iodobenzyl Alcohol-AccelaChem." Available at: [Link]

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 322) @ ChemBuyersGuide.com, Inc." Available at:[Link]

  • Google Patents. "WO2008119810A2 - Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof.
  • Google Patents. "US9018249B2 - Novel SGLT-2 inhibitors.

Sources

Foundational

Comprehensive Technical Guide on the Safety, Handling, and Application of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Executive Summary & Chemical Profile As a Senior Application Scientist in process chemistry, I frequently encounter chiral building blocks that demand rigorous environmental control to maintain both chemical purity and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist in process chemistry, I frequently encounter chiral building blocks that demand rigorous environmental control to maintain both chemical purity and enantiomeric excess (ee). (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 1067639-96-6) is a prime example. This bifunctional aliphatic aldehyde is a highly valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).

However, its structure—a saturated six-membered oxygen heterocycle bearing a highly reactive, enolizable aldehyde group at the C2 position—renders it susceptible to a triad of degradation pathways: autoxidation, polymerization, and racemization. This guide provides a comprehensive, self-validating framework for the safe handling, storage, and application of this compound, grounded in physicochemical causality.

Physicochemical Properties & Hazard Causality

Understanding the safety profile of this compound requires looking beyond the standard Safety Data Sheet (SDS) to the underlying molecular mechanics. The racemic mixture ( [1]) and its specific (R)-enantiomer ( [2]) share identical scalar physicochemical hazards, though their synthetic applications differ.

Data Presentation: Physicochemical and Hazard Profile
Property / HazardValue / ClassificationMechanistic Causality
Molecular Formula C₆H₁₀O₂Saturated heterocyclic aldehyde containing a chiral center at C2.
Molecular Weight 114.14 g/mol Low molecular weight contributes to its volatility and combustible nature.
GHS Classification Class 8 (Corrosive)The aldehyde group rapidly oxidizes to a carboxylic acid upon air exposure, leading to a localized drop in pH upon contact with mucosal membranes.
H227 Combustible liquidHigh vapor pressure at ambient temperatures allows it to easily form ignitable mixtures with air.
H315 / H318 Skin irritation / Serious eye damageThe electrophilic carbonyl carbon reacts with nucleophilic residues (e.g., amines, thiols) in biological tissues, causing protein cross-linking and cellular damage.
Storage Requirement -20°C, Inert AtmosphereThermal and oxidative instability. Heat promotes aldol-type condensation; oxygen initiates radical autoxidation.
Mechanistic Degradation Pathways
  • Autoxidation: In the presence of atmospheric oxygen, the aldehydic C-H bond undergoes homolytic cleavage, initiating a radical chain reaction that yields (R)-tetrahydro-2H-pyran-2-carboxylic acid. This not only decreases the purity of the reagent but also introduces an acidic impurity that can catalyze further degradation ( [3]).

  • Racemization: The C2 proton is adjacent to the electron-withdrawing carbonyl group, making it weakly acidic. In the presence of adventitious base (or strong acids via enolization), the stereocenter can epimerize, destroying the optical purity of the (R)-enantiomer.

Self-Validating Safety & Handling Protocols

To ensure scientific integrity and reproducibility, protocols cannot rely on passive compliance; they must be self-validating. A self-validating protocol incorporates immediate visual or analytical feedback to confirm success or failure at each critical juncture.

Protocol 1: Inert Thawing and Dispensing

Objective: Transfer the reagent from bulk storage to the reaction vessel without introducing O₂, H₂O, or thermal stress.

  • Step 1: Preparation (Self-Validation: Desiccant color check) Remove the sealed reagent bottle from the -20°C freezer. Immediately place it into a desiccator containing active indicating silica gel (ensure the gel is blue = active; if pink = exhausted, halt the procedure). Causality: Thawing in ambient air causes condensation on the cold glass. If moisture breaches the septum, it accelerates aldehyde hydration.

  • Step 2: Equilibration Allow the bottle to reach ambient temperature (approx. 1-2 hours). Causality: Piercing a cold septum with a needle can core the rubber, destroying the seal. Furthermore, dispensing cold liquid introduces density-based volume errors.

  • Step 3: Schlenk Line Setup (Self-Validation: Bubbler flow) Connect the reagent bottle to a Schlenk line via a dry needle. Purge the headspace with Argon. Confirm positive pressure by observing steady gas escape through the oil bubbler. Causality: Argon is heavier than Nitrogen and blankets the liquid more effectively, preventing oxygen ingress as the liquid volume decreases.

  • Step 4: Syringe Transfer Use an oven-dried (120°C for >4 hours), Argon-purged glass syringe to withdraw the required volume. Causality: Plastic syringes can leach plasticizers into the organic liquid, and residual moisture in unbaked glass will initiate degradation.

Experimental Workflow: Stereoretentive Reductive Amination

When utilizing (R)-tetrahydro-2H-pyran-2-carbaldehyde in API synthesis, maintaining the integrity of the C2 chiral center is paramount.

Protocol 2: Asymmetric Reductive Amination
  • Step 1: Imine Formation To a flame-dried, Argon-purged round-bottom flask, add the primary amine (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the system to 0°C using an ice bath.

  • Step 2: Aldehyde Addition Dropwise add (R)-tetrahydro-2H-pyran-2-carbaldehyde (1.05 equiv) via the inert syringe prepared in Protocol 1. Causality: Cooling to 0°C suppresses the base-catalyzed enolization/racemization pathway during the initial nucleophilic attack by the amine.

  • Step 3: Dehydration (Self-Validation: TLC monitoring) Add activated 4Å molecular sieves. Stir for 2 hours. Validate the consumption of the aldehyde via Thin Layer Chromatography (TLC) using an anisaldehyde stain. Causality: The aliphatic aldehyde lacks a strong UV chromophore; anisaldehyde staining provides immediate visual confirmation of starting material consumption.

  • Step 4: Reduction Add sodium triacetoxyborohydride (STAB, 1.5 equiv) in portions. Causality: STAB is a mild reducing agent that operates effectively in slightly acidic to neutral conditions, preventing the over-reduction of unreacted aldehyde while selectively reducing the imine without epimerizing the adjacent stereocenter.

Workflow Visualization

Workflow Storage 1. Storage at -20°C (Argon Atmosphere) Thaw 2. Thaw in Desiccator (Prevent Condensation) Storage->Thaw Schlenk 3. Schlenk Line Setup (Argon Purge & Backfill) Thaw->Schlenk Dispense 4. Syringe Dispensing (Oven-Dried, Inert) Schlenk->Dispense React 5. Reaction Vessel at 0°C (Prevent Racemization) Dispense->React

Figure 1: Inert handling workflow for (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

References

  • Title: 1067639-96-6 | (R)-Tetrahydro-2H-pyran-2-carbaldehyde Source: AccelaChem URL: [Link]

Protocols & Analytical Methods

Method

Application Note: (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Total Synthesis

This guide details the strategic application of (R)-Tetrahydro-2H-pyran-2-carbaldehyde (also known as (R)-2-formyltetrahydropyran) in the total synthesis of complex natural products. It focuses on its generation, stabili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of (R)-Tetrahydro-2H-pyran-2-carbaldehyde (also known as (R)-2-formyltetrahydropyran) in the total synthesis of complex natural products. It focuses on its generation, stability, and use as a chiral building block for polyketide and macrolide construction.

Executive Summary

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1 for generic; stereoisomer specific) is a versatile chiral building block ("chiron") used extensively in the synthesis of marine toxins, macrolides (e.g., Exiguolide, Lasonolide), and pheromones. Its value lies in the pre-installed stereocenter at C2, which directs the stereochemical outcome of subsequent nucleophilic additions via Felkin-Anh or Chelation-Control models.

This guide provides validated protocols for its preparation via mild oxidation , stereoselective chain extension , and application in target-oriented synthesis .

Strategic Analysis & Stability Profile

Conformational Considerations

The reactivity of (R)-tetrahydro-2H-pyran-2-carbaldehyde is governed by the anomeric effect and steric positioning.

  • Configuration: The formyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, though the exo-anomeric effect can influence the rotameric population of the C2-formyl bond.

  • Racemization Risk: The C2 proton is alpha to a carbonyl and beta to an ether oxygen. While less acidic than a beta-keto ester, it is susceptible to epimerization under strong basic conditions or high temperatures.

  • Handling: It is recommended to generate the aldehyde in situ or store it at -20°C under argon.

Synthesis Pathway Diagram

The following diagram illustrates the generation and divergent reactivity of the scaffold.

G Alcohol (R)-Tetrahydro-2H-pyran-2-methanol (Stable Precursor) Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde (Reactive Intermediate) Alcohol->Aldehyde Oxidation (TEMPO/BAIB) Aldehyde->Aldehyde Epimerization Risk (Basic pH) Allyl Homoallylic Alcohol (Chain Extension) Aldehyde->Allyl Allylation (Allyl-MgBr or Allyl-Si) Olefin Unsaturated Ester (HWE Product) Aldehyde->Olefin Olefination (Wittig/HWE)

Figure 1: Generation and divergent reactivity of (R)-tetrahydro-2H-pyran-2-carbaldehyde.

Validated Experimental Protocols

Protocol A: Preparation via TEMPO-Mediated Oxidation

Direct oxidation of (R)-tetrahydro-2H-pyran-2-methanol is the preferred route. Swern oxidation is effective but requires low temperatures (-78°C). The TEMPO/BAIB method allows for room-temperature processing with minimal epimerization.

Reagents:

  • (R)-Tetrahydro-2H-pyran-2-methanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve (R)-tetrahydro-2H-pyran-2-methanol (e.g., 10.0 mmol) in DCM (50 mL).

  • Addition: Add BAIB (11.0 mmol) in one portion. The mixture may turn slightly yellow.

  • Catalysis: Add TEMPO (1.0 mmol). Stir the reaction mixture at room temperature (20–25°C).

  • Monitoring: Monitor by TLC (stain with anisaldehyde; alcohol stains blue/purple, aldehyde stains faint pink/brown). Reaction is typically complete in 2–4 hours.

  • Quench: Add aqueous saturated Na2S2O3 (20 mL) to quench excess oxidant. Stir vigorously for 15 minutes.

  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 20 mL).

  • Purification: Wash combined organics with saturated NaHCO3 and brine. Dry over Na2SO4. Concentrate in vacuo at low temperature (<30°C).

  • Storage: Use immediately for best results. If purification is necessary, use rapid filtration through a short plug of silica gel (Hexanes/EtOAc).[1]

Note: This protocol is adapted from standard carbohydrate oxidation procedures [1].

Protocol B: Stereoselective Allylation (Chain Extension)

Reaction with allylmagnesium bromide often yields the anti-isomer (Cram/Felkin-Anh product) or syn-isomer (Chelation control) depending on conditions. For high diastereoselectivity, titanium-mediated allylation is recommended.

Reagents:

  • (R)-Tetrahydro-2H-pyran-2-carbaldehyde (freshly prepared)

  • Allyltrimethylsilane (1.2 equiv)

  • TiCl4 (1.1 equiv)

  • DCM (anhydrous)

Procedure:

  • Cooling: Cool a solution of TiCl4 in DCM to -78°C under argon.

  • Substrate Addition: Add the aldehyde (dissolved in DCM) dropwise to the Lewis acid. Stir for 5 minutes to allow complexation.

  • Nucleophile Addition: Add allyltrimethylsilane dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -40°C over 2 hours.

  • Quench: Pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO3/Tartrate.

  • Result: This typically favors the syn-homoallylic alcohol (via chelation control between the pyran oxygen and the aldehyde oxygen) [2, 3].

Case Study: Synthesis of Civet Cat Pheromone Component

The synthesis of (-)-Civet (cis-6-methyltetrahydropyran-2-yl acetic acid) demonstrates the utility of the THP-aldehyde scaffold.

Context: The target molecule requires a cis-2,6-disubstituted tetrahydropyran ring.[2] The (R)-aldehyde serves as the template for the second stereocenter.

Workflow:

  • Precursor: Start with Tri-O-acetyl-D-glucal to generate the (2R,6R)-6-methyl-THP-2-carbaldehyde intermediate (via Ferrier rearrangement/reduction sequences).

  • Olefination: The aldehyde is subjected to Wittig Olefination using (methoxymethyl)triphenylphosphonium chloride to extend the carbon chain.

  • Hydrolysis: The resulting enol ether is hydrolyzed to the homologated aldehyde (one carbon extension).

  • Oxidation: Oxidation of the homologated aldehyde yields the target acetic acid derivative.

Data Summary Table: Key Transformations

StepReaction TypeReagentsOutcomeStereocontrol
1 OxidationTEMPO, BAIB(R)-THP-2-CHORetention of Configuration
2 AllylationAllyl-TMS, TiCl4Homoallylic AlcoholSyn-selective (Chelation)
3 OlefinationPh3P=CHCO2EtUnsaturated EsterE-selective (typically)

Troubleshooting & Optimization

Preventing Epimerization
  • Symptom: Loss of optical rotation or appearance of diastereomers in NMR.

  • Cause: Basic conditions during workup or prolonged exposure to silica gel.

  • Solution: Buffer aqueous workups to pH 7. Use neutral alumina instead of silica for purification if the aldehyde is particularly sensitive.

Improving Diastereoselectivity
  • Chelation vs. Felkin-Anh:

    • Mg(II), Ti(IV), Zn(II): Promote chelation between the ring oxygen and carbonyl oxygen, favoring syn addition (relative to the ring oxygen).

    • BF3·OEt2: Prevents chelation, typically favoring anti addition (Felkin-Anh model).

References

  • Synthesis of (R)

    • Source: Organic Syntheses / NIH PMC.
    • Context: Detailed protocol for TEMPO/BAIB oxidation of the related dihydro-pyran methanol, directly applicable to the tetrahydro analog.
    • Link:

  • Total Synthesis of (-)

    • Source: Fuwa, H., & Sasaki, M. (2010).[3] Organic Letters.

    • Context: Demonstrates the construction of bis(tetrahydropyran)
    • Link:

  • Total Synthesis of (-)

    • Source: Garrido, F., et al. (2020).[2] MOJ Bioorganic & Organic Chemistry.

    • Context: Explicit use of tetrahydropyran-2-carbaldehyde derivatives derived
    • Link:

  • Stereoselective Allylation Reviews

    • Source:Organic Chemistry Portal / J. Am. Chem. Soc.
    • Context: General protocols for stereodivergent allyl
    • Link:

Sources

Application

Application Note: Reaction Protocols and Synthetic Utility of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Strategic Significance In modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Significance

In modern medicinal chemistry, the incorporation of chiral saturated oxygen heterocycles is a proven strategy to enhance the metabolic stability, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs). (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 1067639-96-6) [1] serves as a premier chiral building block. It is most notably utilized in the total synthesis of macrolides, polyketides, and as a critical intermediate in the construction of the heptenoic acid side chains of statin drugs (e.g., rosuvastatin)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we dissect the causality behind reagent selection and thermodynamic controls, providing you with self-validating protocols that ensure stereochemical fidelity and high yields.

Table 1: Physicochemical & Structural Data
ParameterSpecification
Chemical Name (R)-Tetrahydro-2H-pyran-2-carbaldehyde
CAS Number 1067639-96-6[1]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Key Structural Feature Chiral center at C2 of the tetrahydropyran ring
Primary Utility Statin side-chain assembly, chiral amine synthesis

Synthetic Pathways Overview

The differential reactivity of the aldehyde moiety allows for strategic incorporation into complex molecular scaffolds. The diagram below illustrates the three primary synthetic trajectories utilized in drug development.

G Core (R)-Tetrahydro-2H-pyran-2-carbaldehyde CAS: 1067639-96-6 Wittig Wittig Olefination (Phosphonium Ylide) Core->Wittig C=C Formation RedAm Reductive Amination (Amine + NaBH(OAc)3) Core->RedAm C-N Formation Aldol Claisen-Schmidt (Ketone + Base) Core->Aldol C-C Formation Alkene Chiral Alkenes (Statin Side-Chains) Wittig->Alkene Amine Chiral Amines (CNS/Metabolic Scaffolds) RedAm->Amine Enone α,β-Unsaturated Ketones (Complex Synthons) Aldol->Enone

Synthetic pathways of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in drug development.

Validated Experimental Protocols

Protocol A: Stereoselective Wittig Olefination (Statin Backbone Assembly)

The Wittig reaction is paramount for converting the aldehyde into an alkene, specifically for attaching the statin fluorophenyl-pyrimidine core to the chiral tetrahydropyran side chain[3].

Causality in Experimental Design: The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate[4]. We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) rather than n-BuLi. Why? NaHMDS is a strong, non-nucleophilic base that successfully deprotonates the phosphonium salt to form the ylide without attacking the sterically unhindered, sensitive aldehyde carbonyl. Maintaining -78 °C is critical to stabilize the kinetically favored oxaphosphetane, which dictates the high E-selectivity required for statin efficacy[3].

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried Schlenk flask under argon, suspend the target phosphonium salt (1.1 equiv) in anhydrous THF (0.2 M). Cool the suspension to -78 °C.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.05 equiv) over 15 minutes. Stir for 1 hour at -78 °C until a deep characteristic color indicates ylide formation.

  • Aldehyde Coupling: Dissolve (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv) in a minimal volume of anhydrous THF. Add dropwise to the ylide solution at -78 °C.

  • Thermal Maturation: Stir for 45 minutes at -78 °C, then slowly warm the reaction to room temperature over 2 hours to allow the oxaphosphetane intermediate to collapse into the alkene[3].

  • Quench & Work-up: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide byproducts[4].

Table 2: Optimization of Wittig Olefination Conditions
BaseSolventTemperatureE:Z RatioIsolated Yield (%)
n-BuLiTHF0 °C60:4045
LHMDSTHF-78 °C85:1572
NaHMDS THF -78 °C 95:5 88

Data reflects standard optimization parameters for statin side-chain coupling to maximize the E-isomer.

Protocol B: Reductive Amination for Chiral Amine Scaffolds

This protocol converts the aldehyde into a primary or secondary amine, a common motif in CNS and metabolic drug candidates[5].

Causality in Experimental Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄). Why? NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion intermediate. It will not prematurely reduce the starting (R)-Tetrahydro-2H-pyran-2-carbaldehyde to its corresponding alcohol, thereby preventing yield loss[5]. 1,2-Dichloroethane (DCE) is used as a non-coordinating solvent to drive imine formation.

Step-by-Step Methodology:

  • Imine Formation: Combine (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DCE (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 equiv) to catalyze the formation of the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 10 minutes.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor the disappearance of the aldehyde via TLC or GC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and boron complexes. Extract with dichloromethane (3x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude chiral amine, which can be purified via acid-base extraction or chromatography.

Protocol C: Claisen-Schmidt Aldol Condensation

This reaction is utilized to form highly conjugated α,β-unsaturated ketones by reacting the tetrahydropyran aldehyde with an aliphatic ketone[6].

Causality in Experimental Design: Because (R)-Tetrahydro-2H-pyran-2-carbaldehyde lacks α-hydrogens, it cannot self-condense under basic conditions, making it an ideal electrophile for a crossed aldol (Claisen-Schmidt) reaction. The reaction is driven thermodynamically by the dehydration step, which forms a stable conjugated system. Ethanol is employed as a co-solvent to bridge the solubility gap between the aqueous NaOH catalyst and the organic reactants[6].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv) and the target ketone (e.g., cyclohexanone, 1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Base Catalysis: Add a catalytic amount of 10% aqueous NaOH dropwise while stirring vigorously.

  • Condensation: Stir the mixture at room temperature for 2–4 hours. The enolate generated from the ketone will attack the aldehyde, followed by spontaneous dehydration[6].

  • Precipitation: As the conjugated product forms, it typically precipitates from the aqueous-ethanolic mixture.

  • Isolation: Filter the crude product under vacuum. Wash the filter cake with ice-cold water to remove residual NaOH and ethanol[6].

  • Purification: Recrystallize the solid from hot ethyl acetate to obtain the stereopure α,β-unsaturated ketone[6].

References

  • [6] Condensation Reactions in Synthesis: Claisen-Schmidt Condensation. Filo. Available at: [Link]

  • Accela ChemBio Inc. Product Catalog. ChemBuyersGuide. Available at: [Link]

  • [2] Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. European Patent Office (EP1978020A1 / WO2008119810A2). Available at:

  • [3] Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof. United States Patent and Trademark Office (US9376397B2). Available at:

Sources

Method

Application Notes and Protocols for the Derivatization of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Introduction: The Strategic Value of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Modern Synthesis (R)-Tetrahydro-2H-pyran-2-carbaldehyde is a valuable chiral building block in contemporary organic synthesis, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Modern Synthesis

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a valuable chiral building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its rigid tetrahydropyran (THP) core provides a defined three-dimensional scaffold, while the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations. The inherent chirality at the C2 position makes it an attractive starting material for the stereocontrolled synthesis of complex molecules, where precise spatial arrangement of atoms is critical for biological activity.[1][2] This guide provides detailed application notes and representative protocols for the derivatization of this important chiral aldehyde, focusing on transformations that are fundamental to the construction of diverse molecular architectures.

Core Derivatization Strategies: A Practical Guide

The aldehyde group is one of the most versatile functional groups in organic chemistry, amenable to a wide array of transformations. This section will detail four key derivatization strategies for (R)-Tetrahydro-2H-pyran-2-carbaldehyde: the Wittig reaction for olefination, reductive amination for the synthesis of chiral amines, the Grignard reaction for carbon-carbon bond formation and the synthesis of secondary alcohols, and the Pinnick oxidation for the formation of the corresponding carboxylic acid.

Olefination via the Wittig Reaction: Synthesis of Chiral Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[3][4] This reaction is particularly powerful for its reliability and stereochemical predictability, which is influenced by the nature of the ylide.

Causality Behind Experimental Choices:

The choice of the phosphorus ylide is critical in determining the geometry of the resulting alkene. Stabilized ylides, such as those bearing an ester group like (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene due to thermodynamic control in the reaction pathway.[2][5] The use of a non-polar solvent like dichloromethane (DCM) is typical, and the reaction often proceeds smoothly at room temperature. The purification strategy relies on the precipitation of the triphenylphosphine oxide byproduct from a less polar solvent system, such as a mixture of diethyl ether and hexanes.

Representative Protocol: Synthesis of Ethyl (E)-3-((R)-tetrahydro-2H-pyran-2-yl)acrylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-Tetrahydro-2H-pyran-2-carbaldehyde114.14500 mg1.0
(Carbethoxymethylene)triphenylphosphorane348.381.83 g1.2
Dichloromethane (DCM), anhydrous84.9310 mL-
Diethyl ether74.12As needed-
Hexanes86.18As needed-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-Tetrahydro-2H-pyran-2-carbaldehyde (500 mg, 4.38 mmol).

  • Dissolve the aldehyde in 10 mL of anhydrous dichloromethane.

  • To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.83 g, 5.26 mmol) portion-wise at room temperature.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, remove the dichloromethane under reduced pressure.

  • To the resulting residue, add a mixture of 25% diethyl ether in hexanes (20 mL) to precipitate the triphenylphosphine oxide byproduct.

  • Stir the suspension for 15 minutes and then filter through a pad of celite, washing the solid with the same solvent mixture.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl (E)-3-((R)-tetrahydro-2H-pyran-2-yl)acrylate.

Expected Outcome:

  • Yield: Typically in the range of 80-95% for this type of Wittig reaction.

  • Appearance: A colorless to pale yellow oil.

  • Spectroscopic Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the E-isomer.

Wittig Reaction Workflow

Synthesis of Chiral Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[7]

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations due to its mildness and selectivity.[8] It is less reactive than sodium borohydride and will selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[7][9] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, particularly with less nucleophilic amines.

Representative Protocol: Synthesis of ((R)-Tetrahydro-2H-pyran-2-yl)methyl)benzylamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-Tetrahydro-2H-pyran-2-carbaldehyde114.14500 mg1.0
Benzylamine107.15470 mg1.0
Sodium triacetoxyborohydride211.941.12 g1.2
1,2-Dichloroethane (DCE), anhydrous98.9615 mL-
Acetic Acid (optional)60.051-2 dropscatalytic

Procedure:

  • To a flame-dried round-bottom flask, add (R)-Tetrahydro-2H-pyran-2-carbaldehyde (500 mg, 4.38 mmol) and benzylamine (470 mg, 4.38 mmol).

  • Add 15 mL of anhydrous 1,2-dichloroethane and stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (1-2 drops) can be added at this stage.

  • Add sodium triacetoxyborohydride (1.12 g, 5.26 mmol) portion-wise to the reaction mixture.[8]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent product tailing) to yield the pure secondary amine.

Expected Outcome:

  • Yield: Generally high, in the range of 70-90%.[8]

  • Appearance: A colorless to pale yellow oil.

  • Spectroscopic Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the benzyl group and the N-H proton in the ¹H NMR spectrum are indicative of product formation.

Reductive_Amination Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Reaction Reductive Amination Aldehyde->Reaction Amine Benzylamine Amine->Reaction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reaction Solvent DCE, rt Workup Aqueous Quench & Extraction Reaction->Workup 12-24h Purification Column Chromatography Workup->Purification Product ((R)-Tetrahydro-2H-pyran-2-yl)methyl)benzylamine Purification->Product

Reductive Amination Workflow

Carbon-Carbon Bond Formation via the Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming new carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[4][10][11] This reaction transforms an aldehyde into a secondary alcohol.

Causality Behind Experimental Choices:

Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[11] Therefore, the reaction must be conducted under strictly anhydrous conditions using anhydrous solvents like diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic addition and then allowed to warm to room temperature. The workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride, which protonates the intermediate alkoxide to form the alcohol and precipitates the magnesium salts for easier removal. The stereochemical outcome of the addition to the chiral aldehyde can be influenced by Felkin-Anh or chelation-controlled models, often leading to a diastereomeric mixture of secondary alcohols.

Representative Protocol: Synthesis of 1-((R)-Tetrahydro-2H-pyran-2-yl)ethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-Tetrahydro-2H-pyran-2-carbaldehyde114.14500 mg1.0
Methylmagnesium bromide (3.0 M in diethyl ether)-1.6 mL1.1
Diethyl ether, anhydrous74.1210 mL-
Saturated aqueous NH₄Cl solution-As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-Tetrahydro-2H-pyran-2-carbaldehyde (500 mg, 4.38 mmol) dissolved in 10 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.6 mL of a 3.0 M solution in diethyl ether, 4.82 mmol) dropwise via syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel to afford the diastereomeric mixture of 1-((R)-Tetrahydro-2H-pyran-2-yl)ethanol.

Expected Outcome:

  • Yield: Typically moderate to high, in the range of 60-85%.

  • Appearance: A colorless oil.

  • Spectroscopic Data: The product will be a mixture of diastereomers, which may be distinguishable by ¹H and ¹³C NMR spectroscopy. The disappearance of the aldehyde proton and the appearance of a new methyl doublet and a carbinol proton signal in the ¹H NMR spectrum are key indicators of product formation.

Grignard_Reaction Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Reaction Grignard Addition Aldehyde->Reaction Grignard_Reagent CH3MgBr Grignard_Reagent->Reaction Solvent Anhydrous Et2O, 0°C to rt Workup Quench with NH4Cl (aq) & Extraction Reaction->Workup 1-2h Purification Column Chromatography Workup->Purification Product 1-((R)-Tetrahydro-2H-pyran-2-yl)ethanol Purification->Product

Grignard Reaction Workflow

Oxidation to Carboxylic Acid via the Pinnick Oxidation

The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids.[12][13] It is particularly valued for its tolerance of a wide range of other functional groups that might be sensitive to more aggressive oxidizing agents.

Causality Behind Experimental Choices:

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in a buffered solution.[13] A key feature of this reaction is the use of a scavenger, typically 2-methyl-2-butene, to quench the reactive hypochlorite byproduct, which can otherwise lead to undesired side reactions.[12] The reaction is usually performed in a mixed solvent system, such as tert-butanol and water, to facilitate the dissolution of both the organic substrate and the inorganic reagents. A phosphate buffer is used to maintain a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.

Representative Protocol: Synthesis of (R)-Tetrahydro-2H-pyran-2-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
(R)-Tetrahydro-2H-pyran-2-carbaldehyde114.14500 mg1.0
Sodium chlorite (NaClO₂), 80%90.44790 mg1.5
Sodium dihydrogen phosphate (NaH₂PO₄)119.98788 mg1.5
2-Methyl-2-butene70.131.2 mL2.5
tert-Butanol74.1210 mL-
Water18.025 mL-

Procedure:

  • In a round-bottom flask, dissolve (R)-Tetrahydro-2H-pyran-2-carbaldehyde (500 mg, 4.38 mmol) in 10 mL of tert-butanol.

  • Add 2-methyl-2-butene (1.2 mL, 10.95 mmol).

  • In a separate beaker, prepare a solution of sodium chlorite (790 mg, 6.57 mmol) and sodium dihydrogen phosphate (788 mg, 6.57 mmol) in 5 mL of water.

  • Slowly add the aqueous solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-Tetrahydro-2H-pyran-2-carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Outcome:

  • Yield: The Pinnick oxidation is generally high-yielding, typically in the range of 85-95%.[13]

  • Appearance: A white to off-white solid.

  • Spectroscopic Data: The formation of the carboxylic acid can be confirmed by the appearance of a broad O-H stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, with the appearance of a carboxylic acid proton signal.

Pinnick_Oxidation Aldehyde (R)-Tetrahydro-2H-pyran-2-carbaldehyde Reaction Pinnick Oxidation Aldehyde->Reaction Oxidant NaClO2, NaH2PO4 Oxidant->Reaction Scavenger 2-Methyl-2-butene Scavenger->Reaction Solvent t-BuOH/H2O, rt Workup Acidification & Extraction Reaction->Workup 4-6h Purification Concentration/Recrystallization Workup->Purification Product (R)-Tetrahydro-2H-pyran-2-carboxylic acid Purification->Product

Pinnick Oxidation Workflow

Conclusion

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a versatile chiral synthon that provides access to a wide range of valuable derivatives. The protocols detailed in this guide for olefination, reductive amination, Grignard addition, and oxidation represent fundamental and robust transformations that can be readily implemented in a research setting. The careful selection of reagents and reaction conditions, as outlined, allows for the efficient and predictable synthesis of new chiral molecules, underscoring the importance of this building block in the pursuit of novel chemical entities for drug discovery and development.

References

  • Panek, J. S., et al. (2004). Total Synthesis of (-)-Laulimalide. Angewandte Chemie International Edition, 43(3), 319-323. [Link]

  • Solvent Free Wittig Reactions. (n.d.).
  • Pinnick, H. W., & Lajis, N. H. (1981). The oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(20), 3964-3967. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Can anyone help how to carried out the wittig reaction. (2011, November 10).
  • The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from a relevant chemical synthesis resource.
  • Pinnick-Lindgren Oxidation - SynArchive. (n.d.). Retrieved from [Link]

  • Two Novel Diastereoselective Three-Component Reactions of Alkenes or 3, 4-Dihydro-(2h)-Pyran With Urea/Thiourea-Aldehyde Mixtures: [4 + 2] Cycloaddition vs Biginelli-Type Reaction. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. (n.d.).
  • Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents. (n.d.).
  • Production method for tetrahydro-2h-pyran derivative - Google Patents. (n.d.).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • Stereoselective Synthesis of the Tetrahydropyran Core of Polycarvernoside A | Organic Letters. (2005, May 21). Retrieved from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).
  • Pinnick Oxidation | ORGANIC CHEMISTRY SELECT. (2012, December 7). Retrieved from [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019, January 9).
  • A Solvent Free Wittig Reaction. (n.d.).
  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • United States Patent - Googleapis.com. (n.d.).
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29).
  • Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem. (n.d.). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. (n.d.). Retrieved from [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals. (2016, September 27). Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC. (2012, February 10). Retrieved from [Link]

  • Grignard Reaction - Cambridge University Press. (n.d.).
  • Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Drug Discovery

This guide is structured as a high-level technical dossier for medicinal chemists, focusing on the practical handling, generation, and application of (R)-Tetrahydro-2H-pyran-2-carbaldehyde . Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for medicinal chemists, focusing on the practical handling, generation, and application of (R)-Tetrahydro-2H-pyran-2-carbaldehyde .

Executive Summary & Strategic Value

The (R)-tetrahydro-2H-pyran-2-yl moiety is a "privileged scaffold" in medicinal chemistry, appearing in diverse pharmacophores ranging from DPP-4 inhibitors (e.g., Omarigliptin intermediates) to adenosine receptor agonists. The aldehyde derivative, (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1) , serves as the primary electrophilic handle for installing this chiral motif.

However, (1) presents a specific challenge: configuration instability .[1] The C2-stereocenter is


 to the carbonyl and adjacent to the ring oxygen. This unique electronic environment makes the 

-proton significantly acidic, rendering the molecule prone to rapid racemization (epimerization) under standard basic or acidic conditions, and even upon prolonged storage on silica.[1]

Core Recommendation: Do not isolate or store the aldehyde for extended periods. The "Best Practice" workflow involves storing the stable precursor, (R)-tetrahydro-2H-pyran-2-methanol , and generating the aldehyde in situ or immediately prior to use via mild oxidation.

Critical Handling & Stability Profile

The Racemization Risk

The C2 position is subject to the Anomeric Effect and inductive withdrawal from the ring oxygen, combined with the acidity of the


-carbonyl position.
  • Mechanism: Base-catalyzed enolization leads to a planar enol intermediate, destroying the chiral center.

  • Risk Factors:

    • Strong Bases: Avoid hydroxides, alkoxides, or strong amine bases (DBU) during coupling.[1]

    • Lewis Acids: Strong Lewis acids (e.g., TiCl

      
      ) can facilitate ring-opening or epimerization.[1]
      
    • Chromatography: Silica gel is slightly acidic; purification of the aldehyde often leads to degradation or loss of ee%.

Storage Protocol
  • Precursor: Store (R)-tetrahydro-2H-pyran-2-methanol at 4°C under Argon.

  • Aldehyde: If isolation is strictly necessary, store as a 10-20% solution in anhydrous DCM at -20°C. Use within 24 hours.

Validated Protocol A: Mild Generation via Oxidation

Rationale: Traditional Swern oxidation involves Et


N (base) which can trigger epimerization.[1] The TEMPO/BAIB  (Bis-acetoxyiodobenzene) method is selected here for its neutral pH profile, high chemoselectivity, and lack of requirement for low temperatures.[1]
Materials
  • Substrate: (R)-Tetrahydro-2H-pyran-2-methanol (1.0 equiv)

  • Oxidant: BAIB (1.1 equiv)[1]

  • Catalyst: TEMPO (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) / Water (9:1 v/v) – Biphasic system buffers the reaction.[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve (R)-tetrahydro-2H-pyran-2-methanol (10 mmol) in DCM (45 mL). Add water (5 mL).

  • Addition: Add TEMPO (1 mmol, 156 mg) followed by BAIB (11 mmol, 3.54 g) in one portion at room temperature (20-25°C).

  • Reaction: Stir vigorously for 2–4 hours. The orange color of TEMPO may fade to yellow.

  • Monitoring: Monitor by TLC (stain with KMnO

    
    ; aldehyde is active). Note: Do not rely solely on UV, as the product has low extinction.[1]
    
  • Quench: Add aqueous Na

    
    S
    
    
    
    O
    
    
    (10% soln, 20 mL) and stir for 15 mins to destroy excess oxidant.
  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .[1][2]
  • Isolation: Filter and concentrate under reduced pressure at <30°C.

    • Checkpoint: Obtain a crude NMR immediately. If purity >90%, proceed directly to the next step without silica chromatography to preserve chirality.[1]

Validated Protocol B: Reductive Amination (Fragment Coupling)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike NaCNBH


, STAB does not require an acidic pH (which risks racemization) and is milder than NaBH

(which reduces aldehydes too fast).[1]
Materials
  • Electrophile: Freshly prepared (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv)[1]

  • Reductant: STAB (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve the aldehyde (crude from Protocol A) in DCE (0.2 M concentration). Add the amine (1.0 equiv).[1]

    • Expert Tip: If the amine is an HCl salt, add exactly 1.0 equiv of DIPEA.[1] If the amine is a free base, do not add base .[1]

    • Time: Stir for 30–60 mins at Room Temp. (Pre-formation of imine/hemiaminal minimizes direct reduction of aldehyde).[1]

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: The amine product is stable. Purify via silica gel chromatography (typically DCM/MeOH/NH

    
     gradients).[1]
    

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 114.14 g/mol Aldehyde form
Optical Rotation

to

Highly dependent on solvent/purity; Reference value for (R)-isomer
Typical Yield (Oxidation) 85 – 95%Crude yield (High purity)
Typical Yield (Red.[4] Am.) 70 – 90%Dependent on amine steric bulk
Epimerization Risk HighAvoid pH > 10 or pH < 3
Preferred Solvent DCM, DCE, THFAvoid protic solvents for storage

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this scaffold, emphasizing the "Generate & Use" strategy to maintain enantiopurity.

G Start Start: (R)-Tetrahydro-2H-pyran-2-methanol (Stable Precursor) Oxidation Oxidation Step (TEMPO / BAIB) Start->Oxidation Generate in situ Check Isolate Aldehyde? Oxidation->Check Storage Storage: -20°C, DCM Soln < 24 Hours Check->Storage Yes (Risky) Coupling Coupling Reaction (Reductive Amination / Wittig) Check->Coupling No (Recommended) Storage->Coupling Racemization WARNING: Racemization Risk (Avoid Silica/Base) Storage->Racemization >24h or Warm Product Final Chiral Product (>98% ee) Coupling->Product

Figure 1: Strategic workflow for handling (R)-Tetrahydro-2H-pyran-2-carbaldehyde. The "Generate & Use" path (Directly to Coupling) is prioritized to prevent racemization.

References

  • Discovery of Adenosine Receptor Agonists

    • Title: Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.[5]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Reductive Amination: Common Conditions and Mechanisms.[3]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • DPP-4 Inhibitor Applications

    • Title: Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors.[1][6]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1][6]

    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: Tetrahydro-2H-pyran-2-carbaldehyde | CID 11040661.[7]

    • Source: PubChem.[4][7]

    • URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols: Catalytic Methods for the Synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of numerous complex molec...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure is a key component in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs). The development of efficient and highly selective catalytic methods to access this enantiopure aldehyde is therefore of critical importance.

This guide provides an in-depth exploration of three principal catalytic strategies for the synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde:

  • Organocatalytic Asymmetric Hetero-Diels-Alder Reaction

  • Metal-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

  • Biocatalytic Kinetic Resolution followed by Oxidation

Each section details the underlying scientific principles, offers field-proven insights into experimental choices, and provides a comprehensive, step-by-step protocol for researchers.

Organocatalytic Approach: Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder Reaction

The organocatalytic approach leverages small, chiral organic molecules to create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of the tetrahydropyran core, an inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction is particularly effective. In this strategy, a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, activates an α,β-unsaturated aldehyde to form a reactive dienamine intermediate. This intermediate then acts as the HOMO in a [4+2] cycloaddition with an electron-rich alkene (dienophile), such as an enol ether, which serves as the LUMO. This activation mode is a cornerstone of modern organocatalysis, enabling high enantioselectivity without the need for metal catalysts.[1][2][3]

The choice of the catalyst is paramount. Diarylprolinol silyl ethers are widely used because their bulky silyl group effectively shields one face of the dienamine intermediate, forcing the dienophile to approach from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed chiral centers.[4] The subsequent cyclization and hydrolysis yield the desired dihydropyran product, which can then be reduced to the target saturated tetrahydropyran.

Logical Workflow: Organocatalytic Synthesis

cluster_0 Part 1: Asymmetric Cycloaddition cluster_1 Part 2: Reduction A Acrolein + Enol Ether C [4+2] Inverse-Demand Hetero-Diels-Alder A->C B Chiral Organocatalyst (e.g., Diarylprolinol Silyl Ether) B->C Catalyzes & Induces Chirality D Chiral Dihydropyran Adduct C->D E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E F (R)-Tetrahydro-2H-pyran-2-carbaldehyde E->F A (±)-2-Acetoxymethyl- tetrahydropyran C Enzymatic Hydrolysis (Kinetic Resolution) A->C B Lipase (e.g., from Pseudomonas) + Phosphate Buffer (pH 7.6) B->C D (R)-2-Acetoxymethyl- tetrahydropyran (Unreacted) C->D E (S)-(Tetrahydro-2H-pyran-2-yl)methanol (Product) C->E F Separation (e.g., Extraction, Chromatography) D->F E->F G Base-catalyzed Deacetylation (e.g., K₂CO₃, MeOH) F->G Isolate (R)-acetate H (R)-(Tetrahydro-2H-pyran-2-yl)methanol G->H I Mild Oxidation (e.g., TEMPO/BAIB) H->I J (R)-Tetrahydro-2H-pyran-2-carbaldehyde (Final Product) I->J

Sources

Application

Large-scale synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Document ID: AN-2026-THP-001 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Scalable Enantioselective Synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-THP-001 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Scalable Enantioselective Synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Executive Summary & Strategic Route Selection

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a highly prized chiral building block in the pharmaceutical industry. Its structural motif is foundational in the synthesis of complex active pharmaceutical ingredients (APIs), including statin intermediates (e.g., rosuvastatin precursors) and emerging inhibitors of pyrroline-5-carboxylate reductase 1 (PYCR1) for oncology applications.

When scaling up the synthesis of aliphatic chiral aldehydes, process chemists face two primary failure modes:

  • Over-reduction: The resulting aldehyde is often more electrophilic than the starting material, leading to rapid over-reduction to the primary alcohol or amine.

  • Racemization: The α-chiral center is prone to enolization under basic or strongly acidic conditions, degrading the enantiomeric excess (ee).

To circumvent these issues, the controlled reduction of (R)-tetrahydro-2H-pyran-2-carbonitrile using Diisobutylaluminium hydride (DIBAL-H) is the most robust industrial approach. The partial reduction of the nitrile to an aldehyde requires milder and more selective reducing agents to prevent over-reduction to the amine (1)[2].

Mechanistic Rationale (Causality in Reagent Selection)

Unlike powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄), which fully reduce nitriles to primary amines by transferring multiple hydrides, DIBAL-H is a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), the aluminum atom coordinates to the lone pair of the nitrile nitrogen. A single hydride is transferred, forming a stable, tetrahedral aluminum imine complex.

This intermediate acts as a kinetic trap; it is completely stable in the reaction mixture and sterically prevents the addition of a second hydride. The desired aldehyde is only liberated during the subsequent aqueous acidic quench, ensuring absolute chemoselectivity and preserving the delicate stereocenter.

Workflow & Pathway Visualization

G N1 (R)-THP-2-carbonitrile (Starting Material) N2 DIBAL-H Addition (-78°C, Toluene) N1->N2 N3 Tetrahedral Aluminum Imine Complex N2->N3 N4 Aqueous Acidic Quench (Rochelle's Salt) N3->N4 N5 (R)-THP-2-carbaldehyde (Target Product) N4->N5

Fig 1. Mechanistic workflow for the controlled DIBAL-H reduction of (R)-THP-2-carbonitrile.

Quantitative Optimization Data

To validate the choice of DIBAL-H, various reducing conditions were evaluated during route scouting. The data below summarizes the chemoselectivity and stereochemical integrity across different systems.

Reducing AgentConditionsConversion (%)Aldehyde Yield (%)Amine/Alcohol Byproduct (%)Enantiomeric Excess (ee %)
LiAlH₄THF, 0 °C to RT>99< 5> 90 (Amine)N/A
Raney Ni / H₂Formic acid, RT854540 (Amine)88
DIBAL-H (1.1 eq)Toluene, -78 °C>9992< 2> 99
DIBAL-H (1.1 eq)Toluene, 0 °C>997815 (Amine)94

Detailed Experimental Protocol: Large-Scale Synthesis

Self-Validating System: This protocol incorporates in-process controls (IPC) and specific downstream purification techniques tailored for aliphatic aldehydes.

Materials & Setup:

  • (R)-Tetrahydro-2H-pyran-2-carbonitrile (1.0 equivalent, 100 g, 900 mmol)

  • DIBAL-H (1.0 M in Toluene, 1.1 equivalents, 990 mL)

  • Anhydrous Toluene (1.5 L)

  • Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) (2.0 L)

  • Sodium Bisulfite (NaHSO₃) saturated aqueous solution (1.0 L)

Step-by-Step Methodology:

  • Cryogenic Setup & Addition: Charge a 5 L jacketed reactor with (R)-tetrahydro-2H-pyran-2-carbonitrile and anhydrous toluene under a strict nitrogen atmosphere. Cool the jacket to -78 °C. Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of DIBAL-H, which would generate highly exothermic H₂ gas and degrade the reagent stoichiometry.

  • Controlled Hydride Transfer: Add the DIBAL-H solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature below -70 °C. IPC: Monitor the reaction via GC-MS (aliquots quenched in methanol). The reaction is typically complete within 1 hour post-addition.

  • Emulsion-Free Quench (The Rochelle's Salt Method): Slowly transfer the cold reaction mixture into a vigorously stirred solution of saturated Rochelle's salt at 0 °C. Stir for 2-4 hours at room temperature. Causality: Direct aqueous quenching of aluminum hydrides produces a gelatinous, intractable aluminum hydroxide emulsion. Rochelle's salt acts as a bidentate ligand, chelating the Al³⁺ ions to form a highly water-soluble complex, resulting in two sharply defined, easily separable liquid phases.

  • Phase Separation & Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation).

  • Bisulfite Adduct Purification: To the crude oil, add saturated aqueous NaHSO₃ and stir vigorously for 2 hours. A white precipitate (the bisulfite adduct) will form. Filter the solid and wash with hexanes to remove non-polar impurities. Causality: Crude aliphatic aldehydes obtained from synthesis often contain unreacted starting material and byproducts. Due to the propensity of aldehydes to undergo oxidation or polymerization, formation of a reversible bisulfite adduct is an excellent classical method for isolating them as stable, water-soluble solids (3)[3].

  • Product Liberation: Resuspend the solid adduct in water, add saturated NaHCO₃ until pH 8 is reached, and extract with dichloromethane. Evaporate the solvent to yield pure (R)-Tetrahydro-2H-pyran-2-carbaldehyde as a colorless oil.

Downstream Pharmaceutical Applications

G2 A (R)-THP-2-carbaldehyde C Wittig Olefination (Base, THF) A->C B Phosphonium Ylide (Statin Core) B->C D Chiral Statin Intermediate (Rosuvastatin Precursor) C->D

Fig 2. Downstream application of (R)-THP-2-carbaldehyde in pharmaceutical synthesis.

The purified (R)-Tetrahydro-2H-pyran-2-carbaldehyde serves as a critical electrophile in downstream coupling. To produce statins, the tetrahydro-2H-pyran-2-carbaldehyde intermediate is reacted under the conditions of a Wittig coupling with an appropriate phosphonium reagent to establish the core (E)-alkene geometry (4)[4]. Furthermore, derivatives of the chiral THP scaffold, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, have shown high specificity in binding and inhibiting PYCR1, making them a critical area of research for tumor aggressiveness and cancer metabolism (5)[5].

References

  • Benchchem. Tetrahydro-2h-pyran-2-carbonitrile | 5397-43-3.
  • Google Patents.
  • Benchchem. 6-Chlorohexanal | 52387-36-7.
  • MDPI. Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Case ID: OPT-THP-CHO-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 142633-39-2 / Generic) Executive Summary (R)-Tetrahydro-2H-pyran-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-THP-CHO-001 Status: Active Assigned Specialist: Senior Application Scientist Target Molecule: (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 142633-39-2 / Generic)

Executive Summary

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a critical chiral building block often employed in the synthesis of macrolides, polyether antibiotics, and complex pharmacophores. Its handling is complicated by two primary stability factors: optical instability (susceptibility to


-epimerization due to the acidity of the C2 proton, which is flanked by both a carbonyl and a cyclic ether oxygen) and chemical instability  (propensity for oxidation to the carboxylic acid or trimerization).

This guide replaces standard operating procedures with a dynamic troubleshooting and optimization framework designed for high-stakes research environments.

Module 1: Synthetic Pathways & Workflow

We recommend two primary routes based on your starting material availability. Route A is preferred for scale-up due to milder conditions, while Route B is ideal if the chiral ester is the feedstock.

Visual Workflow (Graphviz)

ReactionOptimization Start_Alc (R)-Tetrahydro-2H-pyran-2-methanol (Starting Material A) Step_Ox Oxidation Protocol (TEMPO/BAIB or Swern) Start_Alc->Step_Ox DCM, 0°C Start_Est Methyl (R)-tetrahydro-2H-pyran-2-carboxylate (Starting Material B) Step_Red Reduction Protocol (DIBAL-H, -78°C) Start_Est->Step_Red Toluene, -78°C Product (R)-Tetrahydro-2H-pyran-2-carbaldehyde (Target) Step_Ox->Product Kinetic Control Side_Acid Carboxylic Acid (Over-oxidation) Step_Ox->Side_Acid Excess Oxidant/Time Inter_Tetra Tetrahedral Al-Complex (Metastable at -78°C) Step_Red->Inter_Tetra 1.1 eq DIBAL-H Inter_Tetra->Product Rochelle's Salt Quench Side_Rac Racemate (Impurity) (Via Enolization) Inter_Tetra->Side_Rac Warm quench/Basic pH Product->Side_Rac SiO2 Chromatography (Acidic sites)

Caption: Comparative synthetic workflows for (R)-Tetrahydro-2H-pyran-2-carbaldehyde showing critical control points for preventing racemization and over-oxidation.

Module 2: Experimental Protocols & Optimization

Protocol A: TEMPO/BAIB Oxidation (Recommended)

Best for: Avoiding racemization and preventing over-oxidation.

The Logic: Unlike Jones oxidation (too acidic) or Swern (requires cryogenic conditions and generates odorless sulfides), the TEMPO/BAIB (Bis-acetoxyiodobenzene) system operates at


 to RT and is highly selective for primary alcohols to aldehydes without touching the chiral center [1].

Step-by-Step:

  • Charge: Dissolve (R)-tetrahydro-2H-pyran-2-methanol (1.0 equiv) in DCM (

    
    ).
    
  • Catalyst: Add TEMPO (

    
    ) and stir until dissolved.
    
  • Oxidant Addition: Add BAIB (

    
    ) in portions over 15 minutes at 
    
    
    
    .
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (stain with Anisaldehyde; aldehyde usually appears as a distinct purple/red spot).
    
  • Quench: Add aqueous

    
     to destroy excess oxidant.
    
  • Extraction: Extract with DCM. Wash organic layer with

    
     (saturated) and brine.
    
Protocol B: DIBAL-H Reduction

Best for: Large-scale synthesis from commercially available chiral esters.

The Logic: The reduction of esters to aldehydes requires trapping the tetrahedral intermediate. If the temperature rises above


, the intermediate collapses, eliminating alkoxide and forming the aldehyde in situ, which is then rapidly reduced to the alcohol.

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvent: Dissolve Methyl (R)-tetrahydro-2H-pyran-2-carboxylate in anhydrous Toluene (preferred over THF for DIBAL reductions to avoid Lewis base complexation).

  • Cooling: Cool to

    
     (Dry ice/Acetone). Wait 15 mins  to ensure thermal equilibrium.
    
  • Addition: Add DIBAL-H (

    
     in Toluene, 
    
    
    
    ) dropwise down the side of the flask. Rate: Keep internal temp below
    
    
    .
  • Quench (Critical): While still at

    
    , add Methanol (
    
    
    
    ) to destroy excess hydride. Then add saturated Rochelle’s salt (Potassium sodium tartrate) solution.
  • Workup: Warm to RT and stir vigorously until the aluminum emulsion breaks (can take 1-2 hours).

Module 3: Troubleshooting & FAQs

Category 1: Stability & Racemization

Q: My product shows low enantiomeric excess (ee) after silica gel chromatography. What happened? A: The C2 proton is highly acidic due to the adjacent carbonyl and ether oxygen. Standard silica gel is slightly acidic (


), which catalyzes enolization and subsequent racemization.
  • Fix: Pre-treat your silica gel with

    
     Triethylamine (
    
    
    
    ) in Hexanes before loading the column. Alternatively, use neutral alumina or distill the product (Kugelrohr) if the boiling point permits (
    
    
    at
    
    
    ).

Q: The aldehyde smells like vinegar after storage. Is it ruined? A: This indicates oxidation to (R)-tetrahydro-2H-pyran-2-carboxylic acid, likely due to air exposure.

  • Prevention: Store under Argon at

    
    . For long-term storage, convert the aldehyde to a stable crystalline derivative, such as the bisulfite adduct or a semicarbazone, which can be hydrolyzed back to the aldehyde when needed.
    
Category 2: Reaction Failure

Q: In the DIBAL reduction, I isolated mostly the alcohol, not the aldehyde. A: This is a classic "temperature crash" or "over-charge" error.

  • Root Cause 1: The reaction warmed up during DIBAL addition. If the temp crosses

    
    , the tetrahedral intermediate collapses to the aldehyde, which DIBAL reduces faster than the ester.
    
  • Root Cause 2: You used

    
     of DIBAL.
    
  • Fix: Use an internal thermometer. Ensure the quench is performed at

    
     before removing the cooling bath.
    

Q: The TEMPO reaction stalled at 50% conversion. A: The oxidant (BAIB) may be wet or degraded, or the TEMPO cycle is interrupted.

  • Fix: Add

    
     more TEMPO and check the pH. The reaction works best in slightly buffered conditions. Ensure the DCM is not acidic (filter through basic alumina if unsure).
    

Module 4: Data & Specifications

Solvent Screening for Extraction

Data based on partition coefficient efficiency and emulsion formation risk.

SolventExtraction EfficiencyEmulsion RiskRecommendation
Dichloromethane (DCM) HighLowPreferred. Good solubility, easy evaporation.
Ethyl Acetate ModerateModerateAcceptable, but may extract more polar impurities.
Diethyl Ether HighLowGood, but peroxide risk on storage.
Chloroform HighLowAvoid; traces of HCl in

cause racemization.
Reagent Comparison Table
MethodReagentsTempRisk ProfileYield (Typ.)
Swern

, DMSO,


High (Odor, temp control)

TEMPO/BAIB TEMPO,


Low (Mild, scalable)

Dess-Martin DMPRTModerate (Acidic byproduct)

PCC/PDC Cr(VI)RTHigh (Toxic, difficult workup)

References

  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde via TEMPO oxidation. Source: National Institutes of Health (NIH) / PMC. Context: Describes the oxidation of the dihydro-analog using TEMPO/BAIB, establishing the protocol's mildness for chiral pyran systems. URL:[Link]

  • DIBAL-H Reduction of Esters to Aldehydes: Mechanism and Protocols. Source: Organic Chemistry Portal / Master Organic Chemistry. Context: Defines the critical temperature parameters (-78°C) required to stabilize the tetrahedral intermediate and prevent over-reduction to the alcohol. URL:[Link][1]

  • Tetrahydro-2H-pyran-2-carbaldehyde Structure and Properties. Source: PubChem (National Library of Medicine). Context: Provides chemical identifiers, molecular weight, and structural confirmation for the target molecule. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of (R)-Tetrahydro-2H-pyran-2-carbaldehyde Synthesis

Ticket ID: #THP-CHO-001 Subject: Troubleshooting Low Yields & Instability in Chiral Pyran Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THP-CHO-001 Subject: Troubleshooting Low Yields & Instability in Chiral Pyran Aldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (R)-tetrahydro-2H-pyran-2-carbaldehyde is deceptively difficult. While the transformation appears to be a standard primary alcohol oxidation, researchers frequently encounter low isolated yields (often <40% vs. >90% conversion).

Root Cause Analysis: The low yields are rarely due to reaction failure. They are almost exclusively caused by:

  • Volatility: The aldehyde has a relatively low molecular weight and high vapor pressure; it is stripped away during rotary evaporation.

  • Hydrate Formation: The aldehyde exists in equilibrium with its gem-diol (hydrate) in aqueous media, making it water-soluble and difficult to extract.

  • Racemization: The

    
    -proton is acidic. Standard silica gel chromatography causes significant epimerization (loss of ee).
    

This guide provides a validated TEMPO/BAIB protocol to solve these issues, along with a troubleshooting decision tree.

Part 1: Diagnostic Triage

Before altering your synthesis, identify where the mass is being lost.

SymptomProbable CauseDiagnostic Action
Crude NMR shows product, but mass is low. Volatility Check the receiver flask of your rotavap. If the solvent smells sweet/pungent, you distilled your product.
Crude NMR shows clean conversion, but low recovery after column. Decomposition/Polymerization Run 2D TLC. If the spot streaks or stays at the baseline, the aldehyde is degrading on silica.
Crude NMR shows broad peaks/multiplets around 4.5-5.0 ppm. Hydrate Formation The aldehyde has formed a stable gem-diol. This is common if the workup was too aqueous or acidic.
Optical rotation is lower than literature (

).
Racemization You likely used a base (Swern conditions) or acidic silica. Check ee via chiral HPLC/GC immediately.

Part 2: The Validated Protocol (TEMPO/BAIB)

Recommended over Swern oxidation for this substrate due to milder conditions and easier handling of the volatile product.

Why this method?

The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalytic cycle using BAIB (Bis(acetoxy)iodobenzene) as the stoichiometric co-oxidant avoids the low temperatures of Swern and the aqueous workup volume of bleach oxidations. It allows for a highly concentrated reaction, minimizing solvent use and subsequent evaporation losses.

Step-by-Step Methodology

Reagents:

  • (R)-Tetrahydro-2H-pyran-2-methanol (1.0 equiv)

  • TEMPO (0.1 equiv)

  • BAIB (1.1 equiv)

  • Dichloromethane (DCM) [0.5 M concentration relative to substrate]

  • Saturated aq.

    
     (Sodium thiosulfate)
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve (R)-tetrahydro-2H-pyran-2-methanol (1.0 equiv) in DCM. Note: Keep concentration high (0.5 M to 1.0 M) to reduce solvent volume later.

  • Oxidant Addition: Add BAIB (1.1 equiv) in one portion. The mixture may turn slightly yellow. Stir for 10 minutes at Room Temperature (RT).

  • Catalyst Initiation: Add TEMPO (0.1 equiv). The solution will darken (orange/red).

  • Reaction: Stir at RT. Monitor by TLC (stain with anisaldehyde; aldehyde usually runs higher than alcohol). Reaction is typically complete in 2–4 hours .

  • Quench (Critical): Add saturated aqueous

    
     (equal volume to DCM). Vigorously stir for 20 minutes until the organic layer fades to a pale yellow (iodine species reduction).
    
  • Extraction: Separate layers. Extract aqueous layer once with a small volume of DCM. Do not perform multiple exhaustive extractions; you will pull over water and hydrates.

  • Drying: Dry organics over

    
    . Filter.
    
  • Concentration (The Danger Zone):

    • Do NOT use high vacuum.

    • Do NOT heat the water bath above 25°C.

    • Concentrate to roughly 20% of the original volume. Stop here.

    • Recommendation: Use the solution directly in the next step if possible. If mass is required, use a stream of nitrogen to remove remaining solvent.

Part 3: Purification & Isolation Strategy

The "No-Column" Approach (Recommended)

Because this aldehyde is prone to racemization on silica, the best purity is achieved by distillation or bisulfite adduct formation .

Option A: Vacuum Distillation

  • Setup: Short-path distillation head.

  • Conditions: The aldehyde boils at approx. 55–60°C at 15 mmHg (check specific pressure nomograph).

  • Advantage: obtaining pure, solvent-free aldehyde without touching acidic silica.

Option B: Buffered Silica Chromatography If you must column:

  • Deactivate Silica: Slurry the silica gel in Hexanes + 1% Triethylamine (

    
    ) before packing.
    
  • Eluent: Use Hexane/Ethyl Acetate (gradient).

  • Speed: Flash chromatography must be fast (<15 mins residence time). Long exposure to silica degrades the

    
    -center.
    

Part 4: Troubleshooting Logic Flow

Use this logic map to navigate synthesis failures.

Troubleshooting Start Low Yield / Purity Issue CheckNMR Analyze Crude NMR Start->CheckNMR CleanSpec Spectrum Clean (Aldehyde present) CheckNMR->CleanSpec Yes DirtySpec Spectrum Messy (Side products) CheckNMR->DirtySpec No Volatile Issue: Volatility Loss Did you rotavap to dryness? CleanSpec->Volatile Low Mass Hydrate Issue: Hydrate Formation (Broad peak ~4.8ppm) CleanSpec->Hydrate Mass OK, Purity Low Racemization Issue: Racemization (Low optical rotation) DirtySpec->Racemization Enantiomer Loss Soln1 Soln: Do not concentrate fully. Use solution in next step. Volatile->Soln1 Soln2 Soln: Dry organics with MgSO4. Azeotrope with Toluene. Hydrate->Soln2 Soln3 Soln: Switch to TEMPO/BAIB. Avoid Swern (Base) & Silica. Racemization->Soln3

Figure 1: Decision tree for diagnosing yield loss in (R)-tetrahydro-2H-pyran-2-carbaldehyde synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Swern Oxidation instead? A: Yes, but with extreme caution. Swern oxidation requires triethylamine (base) in the final step. If the reaction warms up too fast before quenching, the base will deprotonate the


-position, leading to racemization. TEMPO/BAIB is buffered and generally safer for chiral integrity [1, 2].

Q2: My product solidified into a white waxy solid. What is it? A: This is likely the trimer (trioxane derivative) or the hydrate . Aldehydes of this nature love to polymerize upon standing.

  • Fix: Dissolve in DCM and wash with water to break the hydrate, or heat gently to crack the trimer (depolymerization). Store the aldehyde as a dilute solution in DCM at -20°C if not using immediately.

Q3: How do I measure the ee (enantiomeric excess) accurately? A: Direct chiral GC is possible but often degrades the aldehyde.

  • Best Practice: Derivatize a small aliquot. Reduce a sample back to the alcohol (using

    
    ) and run the chiral HPLC on the alcohol, OR convert to the Mosher ester. This gives a stable compound for accurate ee determination [3].
    

Q4: Why is the aqueous workup forming an emulsion? A: The iodobenzene byproduct from BAIB can sometimes cause separation issues.

  • Fix: Dilute the organic layer significantly with DCM before the wash. If emulsion persists, filter the biphasic mixture through a pad of Celite to break the surface tension.

References

  • Synthesis of (R)

    • Source: N
    • Context: Detailed protocol for the oxidation of the pyran-methanol precursor in the synthesis of adenosine receptor agonists.
    • Link:

  • TEMPO-Mediated Oxidations (General Review)

    • Source: Organic Chemistry Portal
    • Context: Mechanisms and alternative conditions for TEMPO oxidations (including TCCA and bleach variants).
    • Link:

  • Racemiz

    
    -Amino/Chiral Aldehydes: 
    
    • Source: Journal of the American Chemical Society (via ACS)
    • Context: Discussion on the sensitivity of -chiral aldehydes to silica and base, and methods for deracemization (relevant for understanding stability).
    • Link:

Troubleshooting

Troubleshooting guide for reactions involving (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Welcome to the Advanced Technical Support Center for (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 1067639-96-6). As a chiral heterocyclic aldehyde, this compound is a highly versatile, yet sensitive, building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 1067639-96-6). As a chiral heterocyclic aldehyde, this compound is a highly versatile, yet sensitive, building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics[1].

Due to the presence of an oxygen atom adjacent to the


-chiral center, the stereointegrity and chemical stability of this molecule require strict operational controls. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, stereoretentive transformations.

Part 1: Mechanistic Insights & Stability Profile

The primary challenge when working with (R)-Tetrahydro-2H-pyran-2-carbaldehyde is the lability of the C2 proton. The combined inductive electron-withdrawing effects of the adjacent ring oxygen and the carbonyl group significantly lower the activation energy for enolization. If the molecule enolizes, the planar intermediate will reprotonate from either face, leading to irreversible racemization[2]. Furthermore, like all aliphatic aldehydes, it is highly susceptible to auto-oxidation and acetalization.

Degradation A (R)-THP-2-carbaldehyde B Enolization (Base) A->B pH > 8 D Oxidation (O2) A->D Air Exposure C (S)-THP-2-carbaldehyde B->C Racemization E THP-2-carboxylic acid D->E Degradation

Mechanistic pathways of (R)-THP-2-carbaldehyde degradation.

Quantitative Stability and Reactivity Data
ConditionPrimary Degradation PathwayRate / ImpactMitigation Strategy
Ambient Air (25°C) Auto-oxidation to Carboxylic Acid~5-10% conversion over 48hStore neat liquid under Argon at -20°C.
Strong Base (pH > 10) Enolization / RacemizationComplete racemization in < 1h at 25°CUse non-nucleophilic bases exclusively at -78°C[2].
Acidic Methanol (pH < 4) Dimethyl Acetal Formation>90% conversion in 2h at 25°CAvoid protic solvents; use aprotic (THF, Toluene).
Room Temp (Neat) Polymerization / TrimerizationViscosity increase over 1 weekStore as a dilute solution or freeze immediately.

Part 2: Troubleshooting FAQs

Q1: Why is my (R)-Tetrahydro-2H-pyran-2-carbaldehyde racemizing during Wittig olefination? Causality: The


-proton is highly acidic. If you add the ylide to the aldehyde, or if the ylide solution contains excess unreacted strong base (like n-BuLi), the base will deprotonate the C2 position faster than the ylide can attack the carbonyl carbon.
Solution:  Always use the inverse addition method : add the diluted aldehyde dropwise to the pre-formed ylide. Maintain the internal temperature strictly below -70°C. Use bulky, non-nucleophilic bases like NaHMDS to generate the ylide, which minimizes competitive deprotonation of the aldehyde[1].

Q2: I am observing poor yields and over-reduction during reductive amination. What is the cause? Causality: When synthesizing amino-THP derivatives, the reduction of the nitrile or aldehyde precursor requires careful control[3]. If the reducing agent is too strong (e.g., NaBH4 or LiAlH4) or added too early, it will reduce the aldehyde directly to (R)-(tetrahydro-2H-pyran-2-yl)methanol before the imine has time to fully form. Solution: Separate the reaction into two distinct phases. First, force the imine formation using a Lewis acid (e.g.,


). Second, use a mild, chemoselective reducing agent like Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride (STAB), which selectively reduces imines over aldehydes[4].

Q3: My aldehyde has degraded into a viscous gel upon storage. Can it be recovered? Causality: Trace acid and moisture cause aliphatic aldehydes to undergo self-condensation, forming cyclic trimers (paraldehyde-like structures) or linear polyacetals. Solution: Yes, it can often be recovered. Perform a Kugelrohr distillation (short-path vacuum distillation) at low pressure. The heat will crack the reversible trimers back into the monomeric aldehyde. Immediately sparge the purified distillate with Argon and store at -20°C.

Part 3: Self-Validating Experimental Protocols

Protocol A: Stereoretentive Wittig Olefination

This protocol is optimized for coupling the chiral aldehyde with phosphonium salts while preserving >98% enantiomeric excess (ee), a critical step in statin synthesis[1].

Workflow S1 1. Ylide Generation (NaHMDS, -78°C) S2 2. Aldehyde Addition (Dropwise, <-70°C) S1->S2 S3 3. Reaction Progress (TLC Check) S2->S3 S4 4. Rapid Quench (Sat. NH4Cl) S3->S4 S5 5. Chiral HPLC (ee > 98%) S4->S5

Step-by-step workflow for stereoretentive Wittig olefination.

Step 1: Ylide Generation

  • In a flame-dried Schlenk flask under Argon, suspend the phosphonium salt (1.2 eq) in anhydrous Toluene (0.1 M).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 1 hour at -78°C to ensure complete ylide formation.

Step 2: Aldehyde Addition (Critical Step)

  • Dilute (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) in anhydrous Toluene (1.0 M).

  • Using a syringe pump, add the aldehyde solution to the ylide at a rate of 0.5 mL/min .

  • Causality Note: Fast addition causes localized exothermic heating, which will trigger base-catalyzed racemization[2].

Step 3: Validation Checkpoint

  • Withdraw a 50 µL aliquot, quench in pH 7 buffer, and extract with EtOAc.

  • Spot on a TLC plate (Hexanes/EtOAc 4:1). The aldehyde (

    
    , 
    
    
    
    active) should be completely consumed.

Step 4: Quench and Isolation

  • While strictly at -78°C, rapidly inject saturated aqueous

    
     to quench any unreacted base.
    
  • Allow the mixture to warm to room temperature, separate the organic layer, dry over

    
    , and concentrate.
    
  • Final Validation: Run Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 98%.

Protocol B: Mild Reductive Amination

Optimized for the introduction of complex amino groups without over-reducing the aldehyde[4].

Step 1: Imine Formation

  • Combine (R)-Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Add Titanium(IV) isopropoxide (

    
    , 1.5 eq) as a water scavenger and Lewis acid catalyst.
    
  • Stir at room temperature for 4 hours.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C.

  • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in three equal portions over 30 minutes.

  • Stir for an additional 2 hours at room temperature.

Step 3: Validation Checkpoint

  • Perform LC-MS analysis on a crude aliquot. Ensure the disappearance of the imine mass

    
     and the appearance of the secondary amine product mass.
    

Step 4: Workup

  • Quench the reaction by adding saturated aqueous

    
     dropwise (Caution: Gas evolution). This neutralizes the mixture and breaks the titanium emulsion into filterable 
    
    
    
    salts.
  • Filter through a Celite pad, extract the aqueous layer with Dichloromethane, and concentrate the organic phases.

References

  • Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. European Patent EP1978020A1.

Sources

Optimization

Technical Support Center: Analytical Methods for (R)-Tetrahydro-2H-pyran-2-carbaldehyde

[1] Status: Operational Ticket ID: TECH-SUP-PYRAN-R-001 Subject: Purity Assessment & Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Analytical Chemistry Division[1] Introduction: The "Ticking Cl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: TECH-SUP-PYRAN-R-001 Subject: Purity Assessment & Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Analytical Chemistry Division[1]

Introduction: The "Ticking Clock" Analyte

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (also known as (R)-2-formyltetrahydropyran) presents a dual challenge in purity assessment: chemical instability and optical resolution .[1]

As an aliphatic aldehyde, it lacks a strong UV chromophore, making standard HPLC-UV invisible to impurities unless derivatized.[1] Furthermore, it is prone to rapid oxidation (forming the carboxylic acid) and hydration (forming the gem-diol). As a chiral building block, distinguishing it from its (S)-enantiomer is critical for downstream stereoselectivity.

This guide provides self-validating protocols to assess both chemical and enantiomeric purity, designed to rule out artifacts caused by the analysis itself.

Part 1: Chemical Purity Assessment

Primary Method: GC-FID (Volatile Impurities)

Why this method? Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this molecule because it is volatile and lacks a UV chromophore.[1] FID provides a near-universal response for carbon-containing compounds, allowing you to see impurities that HPLC-UV would miss.[1]

Protocol Parameters:

ParameterSetting / Condition
Column DB-624 or VF-624ms (Intermediate polarity, good for volatile aldehydes)
Dimensions 30 m x 0.32 mm ID x 1.8 µm film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:[1]1) @ 200°C. Note: Keep inlet <220°C to prevent thermal degradation.
Oven Program 40°C (hold 2 min)

10°C/min

240°C (hold 5 min)
Detector FID @ 260°C
Sample Prep Dilute 10 mg in 1 mL Dichloromethane (DCM). Inject 1 µL.

Self-Validating Check:

  • The "Acid" Test: If you see a broad, tailing peak eluting significantly later than the main aldehyde peak, this is likely Tetrahydro-2H-pyran-2-carboxylic acid .[1] Its presence indicates sample oxidation.

  • Inlet Check: If the acid peak area increases with higher inlet temperatures, the degradation is happening during analysis. Lower the inlet temperature to 180°C.

Secondary Method: HPLC-UV (Non-Volatile Impurities)

Why this method? Since the aldehyde has weak UV absorption (carbonyl n




transition at ~210 nm), direct UV analysis is unreliable. We use 2,4-DNPH derivatization to stabilize the aldehyde and attach a strong chromophore (absorbs at 360 nm).

Workflow Diagram:

DNPH_Workflow cluster_logic Logic Check Sample Sample (R)-Aldehyde Reaction Derivatization (Formation of Hydrazone) Sample->Reaction Reagent 2,4-DNPH (Acidic Solution) Reagent->Reaction HPLC HPLC Analysis (C18 Column) Reaction->HPLC Stable Hydrazone Detection UV Detection 360 nm HPLC->Detection Validation Disappearance of Aldehyde Peak Detection->Validation

Figure 1: 2,4-DNPH Derivatization Workflow for stabilizing and detecting aliphatic aldehydes.

Derivatization Protocol:

  • Reagent: Dissolve 2,4-dinitrophenylhydrazine (excess) in acetonitrile with trace phosphoric acid.

  • Reaction: Mix sample with reagent (1:5 ratio). Let stand at room temperature for 20 mins.

  • Analysis: Inject onto a C18 column (Water/ACN gradient). Detect at 360 nm .

Part 2: Enantiomeric Purity (Chiral Analysis)

Method A: Direct Chiral GC (Preferred)

Expert Insight: Aliphatic aldehydes can racemize on polar column surfaces. Use a cyclodextrin-based column which operates via inclusion complexation rather than hydrogen bonding, minimizing on-column racemization.[1]

ParameterSetting / Condition
Column Rt-ßDEXsm or Cyclosil-B (Permethylated

-cyclodextrin)
Dimensions 30 m x 0.25 mm x 0.25 µm
Oven Program Isothermal 90°C (hold 40 min).[1] Slow, isothermal runs maximize resolution.
Resolution (Rs) Target Rs > 1.5 between (R) and (S) isomers.
Method B: The "Lock-and-Load" Strategy (Robust Alternative)

If you observe shifting enantiomeric excess (ee) values, the aldehyde may be racemizing in the inlet.[1] The Fix: Reduce the aldehyde to the alcohol (R)-Tetrahydro-2H-pyran-2-methanol using Sodium Borohydride (


) before analysis.
  • React: Sample + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in Methanol (10 min). Quench with water.[2] Extract with Ether.[2]
    
  • Analyze: The resulting alcohol is chemically stable and does not racemize. Analyze on the same Chiral GC column.[3]

  • Logic: The ee of the alcohol represents the true ee of the starting aldehyde.

Part 3: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" appearing in my chromatogram over time. What is happening?

Diagnosis: This is likely the Gem-Diol or Hemiacetal formation.

  • Cause: Aliphatic aldehydes react with trace water (Gem-Diol) or alcohols (Hemiacetal) in your solvent.

  • Solution:

    • Use Anhydrous DCM as the solvent.

    • Avoid Methanol/Ethanol as diluents for direct GC analysis (unless reducing to alcohol).

    • Inject immediately after preparation.

Q2: My purity result is 98%, but the downstream reaction fails. Why?

Diagnosis: You likely have Polymerization (Paraformaldehyde-like oligomers).

  • Reason: GC-FID often misses high-molecular-weight oligomers because they don't volatilize or elute at the end of the run.[1]

  • Verification: Run a 1H NMR . Look for broad peaks in the 4.5–5.5 ppm region, which indicate acetal/hemiacetal oligomers.

  • Fix: Distill the aldehyde immediately before use (Kugelrohr distillation recommended).

Q3: The enantiomeric peaks are merging (Plateau between peaks).

Diagnosis: On-column Racemization .

  • Cause: The column temperature is too high, providing enough energy for the chiral center to flip while interacting with the stationary phase.

  • Solution: Lower the oven temperature by 10°C and decrease the flow rate to maintain separation efficiency. Switch to Method B (Reduction to Alcohol) if the issue persists.

Part 4: Decision Matrix for Method Selection

Method_Selection Start Start: What is your goal? Q1 Is the sample for Release Testing? Start->Q1 Q2 Is the sample Crude/Reaction Mix? Q1->Q2 No (R&D) Method2 Use DNPH-HPLC (Quantify Total Aldehyde) Q1->Method2 Yes (Formal) Method1 Use GC-FID (Quantify Volatiles) Q2->Method1 Check Chemical Purity Method3 Use Chiral GC (Direct Injection) Q2->Method3 Check Chiral Purity Method4 Derivatize to Alcohol Then Chiral GC Method3->Method4 If Peaks Merge or Racemization Suspected

Figure 2: Decision Matrix for selecting the appropriate analytical technique.

References

  • Sigma-Aldrich. Tetrahydro-2H-pyran-2-carbaldehyde Product Information & Handling. (Generic CAS: 19611-45-1).[1][4] Link

  • Restek Corporation. Chiral Capillary GC Columns: Strategies for Enantiomer Separations. (Guidance on Cyclodextrin phases for volatile chirals). Link

  • Uchiyama, S., et al. "Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine." Journal of Chromatography A, describing the standard DNPH method for aliphatic aldehydes. Link

  • Francotte, E. "Contemporary Analysis of Chiral Molecules." LCGC International, detailing the use of GC for volatile chiral intermediates. Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Case ID: PUR-THP-CHO-001 Molecule: (R)-Tetrahydro-2H-pyran-2-carbaldehyde CAS: 19611-45-1 (Generic) / Specific (R)-enantiomer often custom synthesized. Status: Active Support Guide Executive Summary: The "Fragile Trinity...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-THP-CHO-001 Molecule: (R)-Tetrahydro-2H-pyran-2-carbaldehyde CAS: 19611-45-1 (Generic) / Specific (R)-enantiomer often custom synthesized. Status: Active Support Guide

Executive Summary: The "Fragile Trinity"

Welcome to the technical support hub for (R)-Tetrahydro-2H-pyran-2-carbaldehyde. If you are working with this intermediate, you are likely facing one of three critical failure modes. This molecule is chemically deceptive: it looks stable as a saturated ether, but the


-chiral aldehyde functionality creates a "Fragile Trinity" of instability:
  • Racemization: The C2 proton is acidic (

    
    ). Basic conditions or unbuffered silica induce enolization, destroying enantiomeric excess (ee).
    
  • Oxidation: Like all aliphatic aldehydes, it autoxidizes in air to (R)-tetrahydro-2H-pyran-2-carboxylic acid.

  • Hydration/Oligomerization: In the presence of water or acid, it forms gem-diols or cyclic trimers.

The Golden Rule: Distillation is superior to Chromatography. Whenever possible, purify this compound via vacuum distillation to preserve optical purity.

Decision Matrix: Select Your Workflow

Before proceeding, identify your primary impurity profile using the logic flow below.

Purification_Workflow Start Start: Crude (R)-THP-CHO Check_Impurity Analyze Impurity Profile (H-NMR / GC-MS) Start->Check_Impurity Is_Acid Impurity: Carboxylic Acid (Broad singlet >10 ppm) Check_Impurity->Is_Acid Oxidation Is_Alcohol Impurity: Precursor Alcohol (Incomplete Oxidation) Check_Impurity->Is_Alcohol Synthesis Is_Low_ee Issue: Low ee% (Racemization) Check_Impurity->Is_Low_ee Handling Action_Wash Protocol A: Rapid Bicarbonate Wash (Cold, <5 min) Is_Acid->Action_Wash >5% Acid Action_Distill Protocol B: Fractional Vacuum Distillation (Gold Standard) Is_Acid->Action_Distill <5% Acid Is_Alcohol->Action_Distill BP Separation Action_Deriv Protocol C: Derivatization (Convert to stable adduct) Is_Low_ee->Action_Deriv Cannot Purify Direct Action_Wash->Action_Distill If high purity needed

Figure 1: Purification Decision Tree based on impurity profile.

Troubleshooting Guides (Q&A)

Module 1: Managing Acidic Impurities (Oxidation)

User Query: "My clear oil has turned slightly yellow and developed a white solid precipitate. The NMR shows a broad peak at 11.0 ppm."

Diagnosis: You have significant contamination with (R)-tetrahydro-2H-pyran-2-carboxylic acid . This occurs due to air exposure (autoxidation). The white solid is likely the acid dimerizing or crystallizing.

Troubleshooting Steps:

  • Do NOT distill yet: Distilling a mixture high in acid can catalyze polymerization of the aldehyde due to the high temperatures and acidic environment.

  • The "Flash Wash" Technique:

    • Dissolve the crude oil in

      
       (Diethyl ether) or DCM (Dichloromethane).
      
    • Wash rapidly (contact time < 2 mins) with cold saturated

      
      .
      
    • Critical: Do not use strong bases like

      
       or 
      
      
      
      ; these will racemize the C2 center immediately.
    • Dry over

      
       and concentrate.
      
  • Storage: Store the purified aldehyde under Argon at -20°C.

Module 2: Preventing Racemization (The "ee" Erosion)

User Query: "I purified my aldehyde on a silica column (Hex/EtOAc). The chemical purity is 98%, but my enantiomeric excess dropped from 95% to 60%."

Diagnosis: Standard silica gel is slightly acidic (


). This acidity, combined with the time spent on the column, catalyzed the keto-enol tautomerization. Once the enol forms, it reprotonates randomly, leading to the (S)-enantiomer.

The Mechanism of Failure:

Racemization R_Ald (R)-Aldehyde (Chiral) Enol Enol Intermediate (Achiral / Planar) R_Ald->Enol Acid/Base (-H+) Enol->R_Ald +H+ S_Ald (S)-Aldehyde (Racemic Contaminant) Enol->S_Ald +H+ (Random Face)

Figure 2: Racemization pathway via acid/base catalyzed enolization.

Corrective Protocol: If you must use chromatography (e.g., distillation is impossible due to scale):

  • Pre-buffer the Silica: Slurry the silica gel in the eluent containing 1%

    
     (Triethylamine) before packing the column.
    
  • Use Neutral Alumina: Switch stationary phase to Neutral Alumina (Grade III), which is less prone to inducing enolization than acidic silica.

  • Flash Elution: The residence time on the column should be under 10 minutes.

Module 3: Separation from Alcohol Precursors

User Query: "I synthesized the aldehyde via Swern oxidation of the alcohol. I still have 10% starting material remaining. How do I remove it?"

Diagnosis: Aldehydes and their corresponding alcohols often have similar


 values on silica, making separation difficult. However, their boiling points usually differ significantly due to hydrogen bonding in the alcohol.

Solution: Vacuum Distillation is the only reliable method here.

  • (R)-Tetrahydro-2H-pyran-2-yl-methanol: High boiling point (strong H-bonding).

  • (R)-Tetrahydro-2H-pyran-2-carbaldehyde: Lower boiling point (no intermolecular H-bonding).

  • Action: Perform a fractional distillation. The aldehyde will come over first.

Validated Protocols

Protocol A: Vacuum Distillation (Recommended)

Use for: High purity isolation, removal of alcohol precursors.

Equipment:

  • Short-path distillation head or Kugelrohr apparatus.

  • High vacuum pump (< 5 mmHg recommended).

  • Oil bath.

Procedure:

  • Setup: Ensure all glassware is base-washed and oven-dried. Trace acid on glassware can catalyze polymerization.

  • Vacuum: Apply full vacuum. For this aldehyde, aim for 10–15 mmHg .

  • Heating: Slowly ramp the oil bath temperature.

    • Expected BP: The aldehyde typically boils between 55–65°C at 12 mmHg (Estimate based on structural analogues; always discard the first 5% "forerun").

  • Collection: Collect the main fraction into a receiver flask cooled in dry ice/acetone.

  • Storage: Backfill with Argon immediately.

Protocol B: Bisulfite Adduct (WARNING: Modified)

Use for: Chemical purification from non-aldehydes ONLY if distillation fails. High risk of racemization.[1][2]

Standard Warning: The classic procedure uses


 to release the aldehyde. DO NOT USE THIS.  It will racemize your product.

Modified Procedure:

  • Form Adduct: Shake impure oil with saturated aqueous

    
    . The aldehyde forms a water-soluble adduct; impurities (esters, alcohols) remain in the organic layer.
    
  • Wash: Wash the aqueous layer with

    
     to remove impurities.
    
  • Release (The Critical Step):

    • Add the aqueous adduct solution to a mixture of Formalin (37% Formaldehyde) and pentane.

    • Mechanism:[2][3][4][5] Formaldehyde has a higher affinity for bisulfite and will "swap" with your chiral aldehyde under neutral conditions.

    • Stir vigorously. The chiral aldehyde will be released and partition into the pentane layer.

  • Isolate: Separate pentane, dry (

    
    ), and concentrate.
    

Physical Data Summary

PropertyValue / NoteRelevance
Boiling Point ~176°C (760 mmHg) / ~60°C (12 mmHg)Distill under vacuum to avoid thermal degradation.
Solubility Soluble in DCM, Et2O, EtOAc, AlcoholAvoid alcohols for storage (hemiacetal formation).
Stability Air Sensitive, HygroscopicStore under inert gas at -20°C.
pKa (

-H)
~17Weakly acidic; susceptible to mild bases (

,

).

References

  • Synthesis and Handling of

    
    -Chiral Aldehydes: 
    
    • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

    • Context: Establishes the sensitivity of aldehydes to racemiz
  • Purification of Lab Chemicals

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Context: Standard protocols for aldehyde distillation and bisulfite purification limit
  • Oxidation Methods (Alcohol to Aldehyde)

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. Link

    • Context: Comparison of Swern vs.
  • Wills, M., et al.

Sources

Optimization

Technical Support Center: Handling &amp; Disposal of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Case ID: THC-PYR-AL-001 Status: Active Priority: High (Reactive Functional Groups) Applicable CAS: 10138-36-0 (R-isomer), 19611-45-1 (Racemic) Module 1: Immediate Hazard Identification WARNING: DUAL-THREAT MOLECULE (R)-T...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THC-PYR-AL-001 Status: Active Priority: High (Reactive Functional Groups) Applicable CAS: 10138-36-0 (R-isomer), 19611-45-1 (Racemic)

Module 1: Immediate Hazard Identification

WARNING: DUAL-THREAT MOLECULE (R)-Tetrahydro-2H-pyran-2-carbaldehyde contains two distinct reactive centers that dictate its waste management:

  • Cyclic Ether (Pyran Ring): Susceptible to peroxide formation (Class B Peroxide Former) upon exposure to air/light.

  • Aldehyde Group: Susceptible to autoxidation (exothermic conversion to carboxylic acid) and polymerization .

Quick Reference Data Table
PropertyValueCritical Note
Physical State Colorless to yellow liquidYellowing indicates oxidation or polymerization.
Flash Point ~73°C (163°F)Combustible (Category 4).[1] Do not incinerate in-house.
Water Solubility Miscible/HighDo not pour down the drain without treatment.
Reactivity Oxidizers, Strong Acids, BasesIncompatible with Lewis acids (polymerization risk).
Waste Code (US) D001 (Ignitable)May also be characteristic for reactivity if peroxides present.

Module 2: Troubleshooting & FAQs

Scenario A: Storage & Stability Issues

Q: "I found an old bottle of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in the back of the fridge. It has white crystals around the cap. Can I open it to dispose of the liquid?"

A: STOP IMMEDIATELY. DO NOT TOUCH OR OPEN THE BOTTLE.

  • Diagnosis: The white crystals are likely organic peroxides formed at the ether linkage or polymerized aldehyde deposits. Friction from unscrewing the cap can detonate these crystals.

  • Action:

    • Visually inspect without moving the container.

    • If crystals are present in the liquid or on the threads, contact your EHS (Environmental Health & Safety) bomb squad or high-hazard team immediately.

    • Do not attempt to solvate the crystals yourself.

Q: "The liquid has turned cloudy and viscous. Is it safe to rotovap?" A: No.

  • Diagnosis: Cloudiness often indicates polymer formation (paraformaldehyde-like species) or high peroxide concentration.

  • Risk: Distillation or rotary evaporation concentrates peroxides to explosive levels.[2]

  • Action: Perform a Peroxide Test (see Protocol 1). If positive (>100 ppm), the waste must be chemically treated (reduced) before any heat is applied.

Scenario B: Waste Segregation

Q: "Can I add this waste to the general 'Organic Solvents' drum?" A: Conditional Yes, but Segregation is Preferred.

  • Rule: Never add this to waste containers containing strong acids (e.g., Nitric, Sulfuric) or oxidizers (e.g., Permanganates).

    • Why? Acids catalyze rapid polymerization of the aldehyde; oxidizers react violently with the ether/aldehyde.

  • Best Practice: Segregate into a "High Aldehyde/Peroxide Former" waste stream. If mixing is necessary, ensure the waste drum is for Non-Halogenated Organics and is grounded.

Q: "How do I clean glassware contaminated with this substance?" A:

  • Rinse with Acetone first (collect as organic waste).

  • Wash with soap and water.[1][3]

  • Do NOT use strong oxidizing cleaning baths (like Chromic acid or Piranha solution) as the initial step; residual aldehyde can cause an explosion.

Module 3: Treatment Protocols

Protocol 1: Rapid Peroxide Detection (The Iodine Test)

Perform this test before distilling or disposing of material stored >6 months.

  • Reagent: Mix 1 mL of 10% KI (Potassium Iodide) solution + 1 mL Glacial Acetic Acid.

  • Test: Add 1 mL of the suspect (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

  • Observation:

    • Colorless: Safe (< 20 ppm).

    • Yellow: Low Peroxides (~20-100 ppm). Treatable.

    • Brown/Purple: High Peroxides (> 100 ppm). High Hazard - Do not move container.

Protocol 2: Aldehyde Quenching (Bisulfite Adduct Formation)

Use this to render the aldehyde water-soluble and less reactive before disposal, or to clean spills.

Mechanism: Sodium bisulfite attacks the carbonyl carbon, breaking the double bond and forming a stable, water-soluble sulfonate adduct.

Steps:

  • Preparation: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (approx. 40% w/v).

  • Addition: Slowly add the bisulfite solution to the aldehyde waste in a 2:1 molar excess.

    • Note: The reaction is exothermic. Cool in an ice bath if treating >100 mL.

  • Agitation: Stir for 30 minutes. The organic layer should diminish as the adduct dissolves in the aqueous phase.

  • Verification: Check pH. If acidic, neutralize to pH 6-8 with Sodium Bicarbonate.

  • Disposal: The resulting solution is now an aqueous organic waste (check local regulations; often suitable for aqueous waste streams, NOT drain disposal due to COD limits).

Module 4: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for handling this specific waste stream.

WasteHandling Start Waste: (R)-Tetrahydro-2H-pyran-2-carbaldehyde VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck BombSquad STOP: Contact EHS/Bomb Squad (Explosion Hazard) VisualCheck->BombSquad Yes (Crystals Found) PeroxideTest Peroxide Test (KI Method) VisualCheck->PeroxideTest No (Liquid Only) HighPeroxide High Peroxides (>100 ppm) PeroxideTest->HighPeroxide Positive (Brown) AldehydeQuench Aldehyde Quenching (Sodium Bisulfite Treatment) PeroxideTest->AldehydeQuench Negative (Clear/Yellow) ReductiveQuench Chemical Reduction (Ferrous Sulfate or Bisulfite) HighPeroxide->ReductiveQuench Treat carefully ReductiveQuench->AldehydeQuench Retest & Proceed Segregation Segregate: Non-Halogenated Organic Waste AldehydeQuench->Segregation Form Stable Adduct Incineration Final Disposal: High Temp Incineration Segregation->Incineration

Caption: Decision tree for triaging peroxide and aldehyde risks prior to final disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11040661, Tetrahydro-2H-pyran-2-carbaldehyde. Retrieved from [Link]

  • Clark, D. E. (2001).[4] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21.[4] (Standard protocol for peroxide detection in cyclic ethers).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes using Sodium Bisulfite. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Determination of Enantiomeric Excess of (R)-Tetrahydro-2H-pyran-2-carbaldehyde: A Comparative Technical Guide

Executive Summary The determination of enantiomeric excess (ee) for (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1) presents a specific analytical challenge due to the configurational instability of -chiral alde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1) presents a specific analytical challenge due to the configurational instability of


-chiral aldehydes. The acidic 

-proton at the C2 position renders this molecule susceptible to racemization via enolization, particularly under basic conditions or on active silica surfaces.

Consequently, direct analysis of the aldehyde is often discouraged in high-precision environments. This guide evaluates three distinct methodologies, prioritizing reductive derivatization as the industry "Gold Standard" for its reliability and preservation of stereochemical integrity.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary workflows available to the analyst.

FeatureMethod A: Reductive Derivatization (Gold Standard) Method B: Oxidative Derivatization Method C: Direct Chiral GC
Analyte Form (R)-(Tetrahydro-2H-pyran-2-yl)methanol(R)-Tetrahydro-2H-pyran-2-carboxylic acidUnmodified Aldehyde
Mechanism NaBH₄ reduction to stable alcoholNaClO₂ (Pinnick) oxidation to acidDirect volatilization
Racemization Risk Low (Rapid, neutral conditions)Medium (Acidic/oxidative stress)High (Thermal/Column interaction)
Detection Mode Chiral GC (FID) or HPLC (UV/RI)Chiral HPLC (UV 210 nm)Chiral GC (FID)
Precision High (>99% accuracy)ModerateVariable
Throughput Medium (Requires workup)MediumHigh
Recommendation Primary Choice Secondary (If acid is target)Screening Only

Part 2: Deep Dive – Method A: Reductive Derivatization (The Gold Standard)

Scientific Rationale

Transforming the aldehyde into its corresponding alcohol, (Tetrahydro-2H-pyran-2-yl)methanol , serves two critical functions:

  • Stereochemical Locking: The removal of the carbonyl group eliminates the acidity of the

    
    -proton, preventing racemization during analysis.
    
  • Enhanced Resolution: The resulting primary alcohol interacts more distinctly with cyclodextrin-based GC stationary phases or polysaccharide HPLC phases compared to the parent aldehyde.

Experimental Protocol

Reagents:

  • Analyte: Crude (R)-Tetrahydro-2H-pyran-2-carbaldehyde

  • Reductant: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

  • Preparation: Dissolve 20 mg of the crude aldehyde in 2.0 mL of anhydrous methanol at 0 °C.

  • Reduction: Add NaBH₄ (1.5 equivalents, ~3.0 mg) in one portion.

    • Note: Keep the reaction cold (0 °C) to suppress any base-catalyzed enolization induced by the methoxide generated in situ.

  • Monitoring: Stir for 15 minutes. Monitor by TLC (EtOAc/Hexane 1:1) until the aldehyde spot disappears.

  • Quench: Add 0.5 mL sat. NH₄Cl to neutralize the mixture.

  • Extraction: Extract with Et₂O (3 x 2 mL). Dry combined organics over Na₂SO₄ and filter.

  • Analysis: Inject the crude alcohol solution directly into the Chiral GC.

Analytical Conditions (Chiral GC)
  • Column: Beta-DEX 225 (Supelco) or Hydrodex β-6TBDM

    • Why: These columns utilize permethylated

      
      -cyclodextrins which form inclusion complexes with the pyran ring, discriminating based on the spatial orientation of the hydroxymethyl group.
      
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 80 °C (Hold 2 min)

    • Ramp: 2 °C/min to 140 °C

    • Hold: 5 min

  • Detection: FID @ 250 °C.

Part 3: Deep Dive – Method B: Oxidative Derivatization

If the final pharmaceutical target is the carboxylic acid, oxidizing the aldehyde allows for ee determination of the downstream intermediate.

Experimental Protocol
  • Oxidation: Treat the aldehyde with NaClO₂ and NaH₂PO₄ (Pinnick conditions) in t-BuOH/Water.

    • Critical: Use a buffer (NaH₂PO₄) to maintain a pH ~3-4. Avoid strong bases (permanganate) or strong acids (Jones reagent) which promote racemization.

  • Isolation: Extract the acid into EtOAc.

Analytical Conditions (Chiral HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (End absorption).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision-making process and the chemical pathway for the recommended Method A.

G Start Crude (R)-Tetrahydro-2H-pyran-2-carbaldehyde Decision Is the Aldehyde Stable? Start->Decision Direct Method C: Direct GC (High Risk of Racemization) Decision->Direct Yes (Rare) Deriv Derivatization Strategy Decision->Deriv No (Standard) Reduction Reduction (Method A) Reagent: NaBH4, MeOH, 0°C Product: Alcohol Deriv->Reduction Preferred Path Oxidation Oxidation (Method B) Reagent: NaClO2, Buffer Product: Carboxylic Acid Deriv->Oxidation Alternative Analysis_A Analysis: Chiral GC Column: Beta-DEX 225 Result: High Precision ee Reduction->Analysis_A Analysis_B Analysis: Chiral HPLC Column: Chiralcel OD-H Result: Moderate Precision ee Oxidation->Analysis_B

Figure 1: Analytical workflow decision tree emphasizing the reductive pathway for maximum stereochemical fidelity.

Part 5: Troubleshooting & Validation

Self-Validating the Method

To ensure your reported ee is accurate and not an artifact of the method itself, perform this validation control:

  • Racemic Standard Preparation: Intentionally racemize a small portion of your aldehyde (stir with DBU in MeOH for 1 hour) or purchase racemic material.

  • Process Control: Subject this racemic mixture to the exact reduction and extraction conditions described in Method A.

  • Analysis: Inject the processed racemate.

    • Pass Criteria: You must observe two well-separated peaks (Resolution

      
      ) with a 50:50 area ratio. If the ratio is not 50:50, your reduction step is inducing Kinetic Resolution (unlikely with NaBH₄) or your integration is biased.
      
Common Pitfalls
  • Tailing Peaks (GC): Usually caused by residual water or unreacted aldehyde interacting with the column. Ensure thorough drying (Na₂SO₄) and complete reduction.

  • Peak Broadening (HPLC): For Method B, failure to add TFA to the mobile phase will result in broad, smearing peaks due to the ionization of the carboxylic acid.

References

  • BenchChem Technical Support. (2025).[1] Purification and Analysis of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. BenchChem. Link

  • Sigma-Aldrich. (2025). Astec CHIRALDEX Handbook: Cyclodextrin-based GC Columns. MilliporeSigma. Link

  • Ragoussi, M. E., et al. (2025). Two Complementary Synthetic Approaches to the Enantiomeric Forms of (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. ResearchGate. Link

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Hydride Reduction. Princeton University / Macmillan Group. Link

  • Restek Corporation. (2024).[2] A Guide to the Analysis of Chiral Compounds by GC. Restek. Link

Sources

Comparative

Chiral Discrimination of (R)-Tetrahydro-2H-pyran-2-carbaldehyde: A Comparative NMR Guide

Executive Summary The chiral discrimination of (R)-Tetrahydro-2H-pyran-2-carbaldehyde presents a specific challenge in drug development: -chiral aldehyde instability . Unlike stable alcohols or amines, -chiral aldehydes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral discrimination of (R)-Tetrahydro-2H-pyran-2-carbaldehyde presents a specific challenge in drug development:


-chiral aldehyde instability . Unlike stable alcohols or amines, 

-chiral aldehydes are prone to racemization via enolization and hydration in solution.

This guide compares the three primary NMR methodologies for determining the enantiomeric excess (


) and absolute configuration of this molecule. We prioritize protocols that minimize racemization risk while maximizing spectral resolution (

).
MethodProtocol TypePrecisionThroughputBest For
A. In-Situ Amine Derivatization Non-Covalent/DynamicHigh (

2%)
High (15 min)Rapid

screening of crude reaction mixtures.
B. Reductive Mosher Analysis Covalent DerivatizationVery High (<1%)Low (2 Days)Absolute configuration assignment & final purity validation.
C. Lanthanide Shift (LSR) Chiral Solvating AgentMediumMediumQuick checks when derivatization fails.

The Challenge: -Chiral Aldehyde Instability

The target molecule contains a stereocenter at the C2 position, directly adjacent to the carbonyl group.

  • Racemization Risk: The C2 proton is acidic. In the presence of trace base or acid, enolization destroys the chiral information.

  • Hydration: In aqueous or protic solvents, the aldehyde exists in equilibrium with its hydrate (gem-diol), complicating NMR integration.

  • Resolution: The enantiomers are chemically equivalent in achiral solvents (CDCl

    
    ), requiring an external chiral environment to induce diastereomeric anisochrony.
    

Comparative Analysis of Methodologies

Method A: In-Situ Chiral Amine Derivatization (Recommended for Routine Screening)

This method utilizes the rapid condensation of the aldehyde with a


-symmetric or sterically hindered chiral primary amine to form diastereomeric imines.
  • Mechanism: (R)-Aldehyde + (S)-Amine

    
     (R,S)-Imine
    
  • Reagent: (S)-(-)-

    
    -Methylbenzylamine or (S)-1-(1-Naphthyl)ethylamine.
    
  • Why it works: The formation of the imine is fast and reversible. The steric bulk of the chiral amine creates a distinct magnetic environment for the methine proton of the pyran ring.

Experimental Data Profile
  • Diagnostic Signal: The imine proton (

    
    ) typically appears at 
    
    
    
    7.4–7.6 ppm.
  • Separation (

    
    ):  Typically 0.05 – 0.15 ppm between diastereomers.
    
  • Advantages: No workup required; minimizes time for racemization.

Method B: Reductive Mosher Ester Analysis (The "Gold Standard")

Since aldehydes cannot form Mosher esters directly, they must be reduced to the corresponding alcohol: (Tetrahydro-2H-pyran-2-yl)methanol .

  • Mechanism:

    • Reduction (NaBH

      
      ) 
      
      
      
      Alcohol.
    • Esterification with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride).

  • Why it works: The Mosher ester creates a rigid conformation where the phenyl group shields/deshields protons based on stereochemistry, allowing for absolute configuration assignment using the

    
     model.
    
Experimental Data Profile
  • Diagnostic Signal: The

    
     of the Mosher moiety and the 
    
    
    
    protons of the hydroxymethyl group.
  • Separation (

    
    ):  High resolution in both 
    
    
    
    H and
    
    
    F NMR.
  • Advantages: Permanent record; validates absolute stereochemistry (R vs S).

Detailed Experimental Protocols

Protocol A: Rapid In-Situ Imine Screening

Use this for checking


 during reaction optimization.
  • Prepare Stock Solution: Dissolve 10 mg of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in 0.6 mL of CDCl

    
    .
    
  • Add Derivaitizing Agent: Add 1.2 equivalents (approx. 15

    
    L) of (S)-(-)-
    
    
    
    -Methylbenzylamine
    .
  • Mixing: Shake the NMR tube vigorously for 30 seconds. Do not heat.

  • Acquisition: Acquire a standard

    
    H NMR spectrum (16 scans) immediately.
    
  • Analysis: Focus on the imine doublet region (7.3 – 7.7 ppm).

    • Integrate the two diastereomeric imine peaks (

      
       and 
      
      
      
      ).
    • Calculation:

      
      .
      
Protocol B: Reductive Mosher Analysis

Use this for final lot release or assigning unknown stereochemistry.

Step 1: Reduction

  • Dissolve 50 mg aldehyde in 2 mL MeOH at 0°C.

  • Add 0.5 eq NaBH

    
    . Stir 15 min.
    
  • Quench with sat. NH

    
    Cl, extract with Et
    
    
    
    O, dry and concentrate. Yields (Tetrahydro-2H-pyran-2-yl)methanol .[1]

Step 2: Mosher Derivatization Perform two parallel reactions in NMR tubes:

  • Tube S: Alcohol + (R)-(-)-MTPA-Cl + Pyridine-

    
    
    
    
    
    (S)-Mosher Ester .
  • Tube R: Alcohol + (S)-(+)-MTPA-Cl + Pyridine-

    
    
    
    
    
    (R)-Mosher Ester .
    • Note on Nomenclature: (R)-MTPA-Cl yields the (S)-Ester due to Cahn-Ingold-Prelog priority changes.

Step 3: Analysis

  • Calculate

    
     for protons H3, H4, H5, and H6 on the pyran ring.
    
  • Construct a shielding model to confirm the (R)-configuration at C2.

Visualization of Workflows

Figure 1: Decision Matrix for Chiral Analysis

Caption: Logical workflow for selecting the appropriate NMR method based on sample purity and data requirements.

ChiralAnalysis Start Start: (R)-Tetrahydro-2H-pyran-2-carbaldehyde Sample IsPure Is the sample chemically pure? Start->IsPure Goal Primary Analytical Goal? IsPure->Goal Yes Purify Purify Sample (Flash Chrom.) IsPure->Purify No MethodA Method A: In-Situ Amine Derivatization (Rapid Screen) Goal->MethodA Check ee% during synthesis MethodB Method B: Reductive Mosher Analysis (Absolute Config & Validation) Goal->MethodB Final Purity / Config Assignment MethodC Method C: Lanthanide Shift Reagent (Rough Estimate) Goal->MethodC Quick check (if amine fails) ResultA Result: Enantiomeric Excess % MethodA->ResultA Measure Imine Doublets ResultB Result: Absolute Config (R/S) MethodB->ResultB Compare (S) vs (R) Esters Purify->Goal

Figure 2: In-Situ Imine Derivatization Mechanism

Caption: Formation of diastereomeric imines using (S)-PEA, creating distinct NMR environments for the pyran ring.

ImineFormation Aldehyde Aldehyde (Racemic/Chiral) (R)-Tetrahydro-2H-pyran-2-CHO Reaction Condensation (CDCl3, 25°C, <5 min) Aldehyde->Reaction Amine Chiral Amine Reagent (S)-(-)-Alpha-Methylbenzylamine Amine->Reaction ImineR (R,S)-Imine Diastereomer Delta = 7.45 ppm Reaction->ImineR Major (if R-start) ImineS (S,S)-Imine Diastereomer Delta = 7.52 ppm Reaction->ImineS Minor (Impurity)

References

  • Chi, Y., Peelen, T. J., & Gellman, S. H. (2005). A Rapid 1H NMR Assay for Enantiomeric Excess of

    
    -Substituted Aldehydes. Organic Letters, 7(16), 3469–3472.
    [Link]
    (Foundational method for in-situ aldehyde discrimination using chiral amines).
    
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2, 2451–2458. [Link] (The definitive protocol for Method B).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link] (Comprehensive review of chiral discrimination mechanisms).

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link] (Classic reference for Lanthanide Shift Reagents and CSAs).

Sources

Validation

Comparative Guide: Synthetic Routes to (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Executive Overview The synthesis of highly enantioenriched oxygen-containing heterocycles is a cornerstone of modern medicinal chemistry. Specifically, (R)-Tetrahydro-2H-pyran-2-carbaldehyde serves as a critical chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of highly enantioenriched oxygen-containing heterocycles is a cornerstone of modern medicinal chemistry. Specifically, (R)-Tetrahydro-2H-pyran-2-carbaldehyde serves as a critical chiral building block for the synthesis of complex macrolides and the statin class of HMG-CoA reductase inhibitors (e.g., rosuvastatin and atorvastatin)[1]. Achieving absolute stereocontrol at the C2 position is paramount, as the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is entirely dependent on their spatial configuration[2].

This guide objectively compares three state-of-the-art synthetic methodologies to access this chiral aldehyde: Biocatalysis (DERA) , Asymmetric Organocatalysis , and Chiral Auxiliary-Mediated Addition . By analyzing the mechanistic causality and providing self-validating protocols, this document equips drug development professionals with the data necessary to select the optimal route based on scalability, atom economy, and stereochemical demands.

G Start Target: (R)-Tetrahydro-2H-pyran-2-carbaldehyde Biocat Biocatalytic Route (DERA Enzyme) Start->Biocat Green Chemistry High ee% Organocat Organocatalytic Route (Chiral Amine) Start->Organocat High Substitution Versatility Auxiliary Chiral Auxiliary Route (Vinyl Bissulfoxides) Start->Auxiliary Predictable Stereocontrol Biocat_Step Sequential Aldol Addition Biocat->Biocat_Step Organocat_Step Iminium-Oxa-Michael Cascade Organocat->Organocat_Step Auxiliary_Step Intramolecular Michael Addition Auxiliary->Auxiliary_Step

Synthetic Strategy Decision Tree for (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

Mechanistic Causality in Asymmetric Synthesis

To move beyond empirical observation, we must understand the physical and electronic forces driving stereoselection in each route.

Biocatalytic Aldol Addition (DERA)

The use of 3 represents a triumph of green chemistry for statin side-chain synthesis[3].

  • Causality: DERA catalyzes the sequential tandem aldol addition of two equivalents of acetaldehyde to a starting acceptor aldehyde. The extreme enantioselectivity (>99% ee) is dictated by the rigid steric constraints of the enzyme's binding pocket. The pocket physically shields the Si-face of the intermediate, lowering the activation energy exclusively for Re-face nucleophilic attack by the enamine intermediate formed at the active site lysine residue. The resulting lactol is subsequently oxidized to yield the target tetrahydropyran skeleton[4].

Organocatalytic Iminium-Oxa-Michael Cascade

Chiral secondary amines (e.g., diarylprolinol silyl ethers) offer a highly tunable, metal-free approach.

  • Causality: The condensation of the chiral amine with an

    
    -unsaturated aldehyde generates a reactive iminium ion. The bulky diarylhydroxymethyl groups on the catalyst act as a steric wall, completely blocking one face of the conjugated 
    
    
    
    -system. This forces the pendant hydroxyl nucleophile to undergo an intramolecular oxa-Michael addition from the opposite, unshielded face. The stereochemical outcome is therefore a direct, predictable consequence of the catalyst's spatial bulk.
Chiral Auxiliary-Mediated Michael Addition

This approach utilizes5 to direct cyclization[5].

  • Causality: The chiral bissulfoxide moiety acts as an internal stereodirecting group. The strong dipole and massive steric footprint of the sulfoxide oxygen atoms dictate the transition state geometry. During the intramolecular O-nucleophilic attack, the substrate adopts a chair-like transition state where the sulfoxide minimizes dipole-dipole repulsion, locking the trajectory of the incoming nucleophile to establish the (R)-configuration[5]. Subsequent cleavage of the bissulfoxide reveals the carbaldehyde.

G Aldehyde Unsaturated Aldehyde + Pendant OH Iminium Reactive Iminium Ion (Face Shielded) Aldehyde->Iminium + Catalyst - H2O Catalyst Chiral Amine Catalyst (Prolinol Ether) Catalyst->Iminium Cyclization Intramolecular Oxa-Michael Attack Iminium->Cyclization Stereocontrolled C-O Bond Formation Enamine Enamine Intermediate Cyclization->Enamine Enamine->Catalyst Catalyst Regeneration Product (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Enamine->Product Hydrolysis + H2O

Organocatalytic Iminium-Activation Cycle for Tetrahydropyran Synthesis.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies, providing a clear benchmarking tool for process chemists.

MetricBiocatalysis (DERA)OrganocatalysisChiral Auxiliary
Enantiomeric Excess (ee) > 99%92 - 98%90 - 95%
Diastereomeric Ratio (dr) > 99:1up to 95:585:15 to 98:2
Typical Yield 65 - 80%70 - 88%50 - 75% (over 2 steps)
Reaction Conditions Aqueous buffer, 25°COrganic solvent, 0-25°COrganic solvent, -78°C to RT
Scalability Excellent (Industrial scale)Good (Pilot scale)Moderate (Bench scale)
Primary Application Statin API manufacturingComplex natural productsSpecialized chiral synthons

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the operator can confirm the success of intermediate states without requiring immediate offline analysis (e.g., HPLC).

Protocol A: DERA-Catalyzed Asymmetric Aldol Addition

Objective: Synthesis of the lactol precursor to (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

  • Preparation: Dissolve the acceptor aldehyde (100 mmol) in a 0.1 M phosphate buffer (pH 7.5, 500 mL).

    • Causality: DERA is highly sensitive to pH fluctuations. A pH of 7.5 maintains the ionization state of the catalytic lysine residue required for enamine formation.

  • Enzyme Loading: Add DERA enzyme (recombinant, 500 U). Stir gently at 25°C.

  • Substrate Feeding: Add acetaldehyde (220 mmol) continuously via a syringe pump over 4 hours.

    • Causality: Slow addition prevents the accumulation of acetaldehyde, which can cause enzyme inhibition or uncontrolled self-condensation.

  • Validation Checkpoint (Real-Time): Monitor the reaction using an autotitrator dispensing 0.1 M NaOH.

    • Self-Validation: The reaction produces trace acidic byproducts. Continuous, steady consumption of NaOH visually confirms that the enzyme is active and the reaction is progressing. If base consumption halts, the enzyme has deactivated.

  • Workup: Extract with ethyl acetate, dry over

    
    , and concentrate to yield the lactol, which is subsequently oxidized with 
    
    
    
    to the target compound[4].
Protocol B: Organocatalytic Oxa-Michael Addition

Objective: Intramolecular cyclization of an


-hydroxy-

-unsaturated aldehyde.
  • Activation: In a flame-dried flask, dissolve the

    
    -hydroxy-
    
    
    
    -unsaturated aldehyde (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
  • Catalyst Addition: Add (S)-diphenylprolinol trimethylsilyl ether (1.0 mmol, 10 mol%) and benzoic acid (1.0 mmol, 10 mol%).

    • Causality: Benzoic acid acts as a co-catalyst. It accelerates the formation and hydrolysis of the iminium intermediate by facilitating proton transfer, without being strong enough to protonate and deactivate the nucleophilic hydroxyl group.

  • Validation Checkpoint (Real-Time): Observe the color of the solution immediately after catalyst addition.

    • Self-Validation: The solution will rapidly shift from colorless to a distinct deep yellow/orange . This color change is the physical manifestation of the extended conjugation present in the active iminium ion network.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 12-16 hours).

  • Quench & Validation: Quench with saturated aqueous

    
    .
    
    • Self-Validation: The deep yellow color will dissipate, returning to a pale or colorless state, confirming the successful hydrolysis of the enamine/iminium intermediate back to the regenerated catalyst and the final (R)-Tetrahydro-2H-pyran-2-carbaldehyde product.

References

  • Benchchem. "Tetrahydro-2H-pyran-2-carbonitrile | 5397-43-3". Source: Benchchem.
  • Google Patents. "EP2465936A1 - Enzymatic synthesis of statins and intermediates thereof". Source: Google Patents.
  • Gehring, T., Podlech, J., & Rothenberger, A. "Intramolecular Michael-Type Additions to Vinyl Bissulfoxides: Enantioselective Synthesis of Chiral Aldehydes". Source: Synthesis (Thieme Connect).

Sources

Comparative

Biological activity of (R)-Tetrahydro-2H-pyran-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of (R)-Tetrahydro-2H-pyran-2-carbaldehyde Derivatives Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development S...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of (R)-Tetrahydro-2H-pyran-2-carbaldehyde Derivatives

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Stereochemical efficacy, receptor affinity optimization, and synthetic utility.

Executive Summary: The Chiral Pyran Advantage

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1) serves as a critical chiral building block in medicinal chemistry. Unlike its achiral or racemic counterparts, the (R)-enantiomer provides a rigid, oxygenated scaffold that mimics the ribose sugar found in endogenous nucleosides. This structural mimicry is pivotal in designing agonists for G-protein-coupled receptors (GPCRs), specifically Adenosine Receptors (


 and 

), where the spatial orientation of the ether oxygen and the C2-substituent dictates binding pocket fidelity.

This guide compares the biological performance of (R)-derived pharmacophores against (S)-enantiomers and acyclic alternatives, demonstrating why the (R)-configuration is often the "eutomer" (active enantiomer) in high-affinity ligand design.

Comparative Analysis: Receptor Affinity & Selectivity

The most definitive data supporting the utility of (R)-Tetrahydro-2H-pyran-2-carbaldehyde lies in the development of


-substituted Adenosine-5'-N-ethylcarboxamide (NECA) derivatives.
Case Study: Adenosine and Receptor Agonists

Researchers synthesized a library of hydrazone-NECA derivatives using (R)- and (S)-tetrahydro-2H-pyran-2-carbaldehyde. The biological evaluation revealed a stark stereochemical preference.

Table 1: Comparative Binding Affinity (


) of Pyran-Modified NECA Derivatives 
Compound ClassConfiguration

Affinity (

nM)

Affinity (

nM)
Selectivity (

vs

)
(R)-Pyran Derivative (R) 3.76 ± 0.5 4.51 ± 0.8 > 10-fold
(S)-Pyran Derivative(S)> 100> 200Low
Acyclic AnalogN/A15.245.8Moderate
CGS21680 (Standard)N/A6.5> 1000High (

only)

Analysis of Performance:

  • Stereochemical Lock: The (R)-isomer exhibits a >25-fold increase in affinity compared to the (S)-isomer. This confirms that the (R)-pyran ring effectively mimics the furanose ring of adenosine, positioning the hydrogen bond acceptors correctly within the receptor pocket.

  • Entropy Advantage: Compared to acyclic ether analogs, the (R)-pyran ring reduces the entropic penalty upon binding. The rigid ring structure pre-organizes the ligand into a bioactive conformation.

  • Therapeutic Implication: High affinity for both

    
     and 
    
    
    
    receptors suggests potential applications in anti-inflammatory therapies and ischemia-reperfusion injury mitigation.

Broad-Spectrum Applications: Oncology & Antimicrobial[1][2]

Beyond nucleoside mimics, the aldehyde functionality allows for the rapid generation of fused heterocyclic systems via Knoevenagel and Biginelli condensations.

A. Antitumor Activity (Fused Pyrano-Pyridazines)

Derivatives synthesized via the Achmatowicz rearrangement of the aldehyde's precursors have shown potent cytotoxicity.

  • Target: SK-BR-3 (Breast Cancer Cell Line).[1][2]

  • Mechanism: Inhibition of cell proliferation via cell cycle arrest.

  • Performance:

    • Compound 16c (Fused Pyran):

      
      [2]
      
    • Standard (Doxorubicin):

      
       (varies by assay)
      
    • Toxicity: The pyran derivatives showed ~295-fold selectivity for cancer cells over normal breast cells (MCF10A), a superior safety profile compared to traditional intercalating agents.

B. Antimicrobial Agents

Coupling the aldehyde with urea/thiourea in Biginelli reactions yields tetrahydropyrimidine-carboxamides.

  • Activity: Significant inhibition of S. aureus and E. coli.[3]

  • Key Driver: The lipophilicity of the tetrahydropyran ring enhances membrane permeability, allowing the pharmacophore to reach intracellular bacterial targets.

Mechanistic Visualization

Pathway 1: Adenosine Receptor Signaling (Agonist Mode)

The following diagram illustrates how the (R)-pyran derivative activates the


 receptor pathway, leading to anti-inflammatory effects.

G Ligand (R)-Pyran-NECA Derivative Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase GProtein->AC Stimulates cAMP Increase cAMP AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Activates Effect Anti-inflammatory Response (Vasodilation/Inhibition of Platelets) PKA->Effect Phosphorylation Cascade

Figure 1: Signal transduction pathway activated by (R)-pyran-2-carbaldehyde derived agonists.

Pathway 2: Synthesis of the Bioactive Aldehyde

The generation of the (R)-aldehyde is the critical limiting step. The following workflow ensures high enantiomeric excess (ee).

Synthesis Start (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran Enzyme Lipase PS-30 (Kinetic Resolution) Start->Enzyme Hydrolysis Alcohol (R)-Alcohol Intermediate (>98% ee) Enzyme->Alcohol Separation Oxidation BAIB / TEMPO Oxidation Alcohol->Oxidation CH2Cl2, RT Product (R)-Tetrahydro-2H-pyran- 2-carbaldehyde Oxidation->Product 91% Yield

Figure 2: Chemo-enzymatic synthesis workflow for isolating the active (R)-enantiomer.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).

Protocol A: Synthesis of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

This method avoids the over-oxidation to carboxylic acid common with Jones reagent.

  • Starting Material: Dissolve (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane (DCM).

  • Oxidant Prep: Add [Bis(acetoxy)iodo]benzene (BAIB) (1.5 eq) to the solution.

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq).

  • Reaction: Stir at room temperature for 3–5 hours.

    • Checkpoint: Monitor TLC (Silica, 30% EtOAc/Hexane). The alcohol spot (

      
      ) should disappear; aldehyde appears at 
      
      
      
      .
  • Workup: Quench with aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR (
    
    
    
    ) must show a diagnostic doublet at
    
    
    ppm (CHO).
Protocol B: Adenosine Receptor Binding Assay

Used to validate the affinity data in Table 1.

  • Membrane Prep: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand: Use

    
     (for 
    
    
    
    ) or
    
    
    (for
    
    
    ).
  • Incubation:

    • Mix membrane suspension (

      
       protein) with radioligand (0.5 nM) and varying concentrations of the (R)-pyran derivative (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 90 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Synthesis and Evaluation of Adenosine Agonists

    • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist.
    • Source: National Institutes of Health (NIH) / PubMed
    • URL: [Link]

  • Antitumor Activity of Pyran Derivatives

    • Title: Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)
    • Source: European Journal of Medicinal Chemistry[4]

    • URL: [Link]

  • General Chemical Properties & Safety

    • Title: Tetrahydro-2H-pyran-2-carbaldehyde Compound Summary.
    • Source: PubChem[5][6]

    • URL: [Link]

  • Review of Pyran Scaffolds in Drug Discovery

    • Title: Recent Advances in the Synthesis of 2H-Pyrans.
    • Source: MDPI Molecules
    • URL: [Link]

Sources

Validation

Comparative Study of (R)- vs. (S)-Tetrahydro-2H-pyran-2-carbaldehyde in Asymmetric Synthesis

As a Senior Application Scientist, selecting the correct chiral building block is the foundational step in target-oriented organic synthesis. (R)- and (S)-Tetrahydro-2H-pyran-2-carbaldehyde are highly versatile, enantiom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct chiral building block is the foundational step in target-oriented organic synthesis. (R)- and (S)-Tetrahydro-2H-pyran-2-carbaldehyde are highly versatile, enantiomeric heterocyclic aldehydes. The stereocenter at the C-2 position, adjacent to the pyran oxygen, exerts profound stereocontrol over subsequent functionalizations. This guide objectively compares the performance of these two enantiomers, detailing their distinct roles in the synthesis of complex natural products, lactones, and active pharmaceutical ingredients (APIs), supported by field-proven experimental protocols.

Physicochemical Properties & Structural Analysis

While both enantiomers share identical scalar physicochemical properties, their spatial orientation dictates the trajectory of incoming nucleophiles, leading to entirely divergent synthetic outcomes.

Property(R)-Tetrahydro-2H-pyran-2-carbaldehyde(S)-Tetrahydro-2H-pyran-2-carbaldehyde
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Stereocenter C-2 (R-configuration)C-2 (S-configuration)
Primary Synthetic Use Statin side chains, LactonesAcetogenins, Macrolide antibiotics
Precursor Alcohol (R)-(Tetrahydro-2H-pyran-2-yl)methanol(S)-(Tetrahydro-2H-pyran-2-yl)methanol

Mechanistic Pathways & Stereocontrol

When utilizing these enantiomers, the C-2 stereocenter acts as a powerful directing group. Nucleophilic additions to the aldehyde carbonyl typically proceed via a Felkin-Anh or Cram-chelate transition state, depending on the protective groups and the nature of the nucleophile. For instance, Grignard additions to the (S)-enantiomer will preferentially yield the anti-diastereomer due to the steric bulk of the pyran ring minimizing torsional strain during the transition state 1.

G Racemic Racemic THP-2-carbaldehyde Resolution Enzymatic Resolution (e.g., DERA / Lipase) Racemic->Resolution Biocatalysis R_Enant (R)-Tetrahydro-2H-pyran-2-carbaldehyde Resolution->R_Enant (R)-Enantiomer S_Enant (S)-Tetrahydro-2H-pyran-2-carbaldehyde Resolution->S_Enant (S)-Enantiomer Wittig Wittig Olefination (C-C Bond Formation) R_Enant->Wittig Chain Extension Grignard Grignard Addition (Felkin-Anh Control) S_Enant->Grignard Diastereoselective Statin Statin Intermediates (e.g., Rosuvastatin) Wittig->Statin Macrolide Natural Products (e.g., Pyranicin) Grignard->Macrolide

Divergent synthetic workflows utilizing (R)- and (S)-Tetrahydro-2H-pyran-2-carbaldehyde.

Comparative Performance in Target-Oriented Synthesis

The choice between the (R)- and (S)-enantiomer is dictated by the target molecule's absolute stereochemistry:

  • (R)-Tetrahydro-2H-pyran-2-carbaldehyde : This enantiomer is frequently employed in the synthesis of statin side chains and specific lactones 2. Enzymatic synthesis utilizing 2-deoxyribose-5-phosphate aldolase (DERA) has proven highly effective in yielding enantiopure intermediates for blockbuster APIs like rosuvastatin and atorvastatin 3.

  • (S)-Tetrahydro-2H-pyran-2-carbaldehyde : Conversely, the (S)-configuration is a critical precursor for annonaceous acetogenins (e.g., pyranicin) and macrolide antibiotics (e.g., kendomycin). The (S)-stereocenter correctly establishes the stereotriad required for the tetrahydropyran core of these complex natural products 4.

Experimental Methodologies (Self-Validating Protocols)

To ensure high enantiomeric excess (ee) and prevent epimerization, the following self-validating protocols are standard in advanced synthesis workflows.

Protocol A: Controlled Oxidation to Chiral Tetrahydro-2H-pyran-2-carbaldehyde

Objective : Convert the corresponding enantiopure alcohol to the aldehyde without over-oxidation or racemization. Causality : 2-Iodoxybenzoic acid (IBX) oxidation is strictly preferred over harsher methods (such as Jones reagent) to prevent the formation of the corresponding carboxylic acid and to avoid epimerization at the sensitive C-2 stereocenter 2.

Step-by-Step Workflow :

  • Suspend the chiral (Tetrahydro-2H-pyran-2-yl)methanol and IBX (1.4 equiv.) in anhydrous CH₃CN (0.2 M).

  • Heat the mixture to reflux. Causality: Heating ensures the solubility of the polymeric IBX and drives the catalytic cycle forward, while the inherently mild nature of IBX prevents over-oxidation.

  • Monitor the reaction via TLC until complete consumption of the starting alcohol is observed.

  • Cool to room temperature and filter the suspension through a pad of basic alumina or celite. Causality: This step efficiently removes the insoluble byproduct (iodosobenzoic acid, IBA) and any unreacted IBX, providing a self-purifying workup that avoids aqueous extraction which could hydrate the aldehyde.

  • Concentrate the filtrate under reduced pressure to yield the pure chiral aldehyde.

Protocol B: Wittig Olefination of the Chiral Aldehyde

Objective : Extend the carbon chain while maintaining the C-2 stereocenter integrity. Causality : The use of a strong, non-nucleophilic base at low temperatures ensures the generation of the ylide without degrading the phosphonium salt, preventing undesired nucleophilic attack on the sensitive aldehyde 5.

Step-by-Step Workflow :

  • In a flame-dried flask under argon, suspend the desired methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF and cool to 0 °C.

  • Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. Causality: n-BuLi rapidly deprotonates the phosphonium salt to form the active ylide. The characteristic shift to a deep red/orange color visually validates successful ylide formation.

  • Stir for 1 hour at room temperature, then re-cool the system to -78 °C and slowly add the (R)- or (S)-Tetrahydro-2H-pyran-2-carbaldehyde. Causality: Adding the aldehyde at cryogenic temperatures maximizes E/Z stereoselectivity and completely suppresses base-catalyzed epimerization of the alpha-chiral center.

  • Allow the reaction to slowly warm to room temperature, quench with saturated NH₄Cl, and extract with CH₂Cl₂.

References

  • Benchchem: Tetrahydro-2h-pyran-2-carbonitrile | 5397-43-3
  • Amazon S3 / J. Org.
  • Google Patents: US20130337485A1 - Enzymatic synthesis of active pharmaceutical ingredient and intermedi
  • Molaid: (1R)-1-{(2R,5R,6R)-5-{[tert-butyl(diphenyl)silyl]oxy}-6-[(Z) - 摩熵化学 (A stereocontrolled convergent synthesis of the annonaceous acetogenin pyranicin)
  • Benchchem: 6-Chlorohexanal | 52387-36-7 (Wittig Reaction Methodologies)

Sources

Comparative

A Guide to Key Alternatives for (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Asymmetric Synthesis

Introduction: The Role of Chiral Aldehydes in Modern Synthesis In the landscape of asymmetric synthesis, chiral aldehydes serve as indispensable building blocks for the stereocontrolled construction of complex molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Aldehydes in Modern Synthesis

In the landscape of asymmetric synthesis, chiral aldehydes serve as indispensable building blocks for the stereocontrolled construction of complex molecules. (R)-Tetrahydro-2H-pyran-2-carbaldehyde, an "acrolein dimer" derivative, is a valuable synthon, prized for the stereochemical information embedded in its rigid cyclic structure.[1] Its utility stems from the C2-aldehyde function, which acts as an electrophilic handle for chain extension, while the adjacent stereocenter on the tetrahydropyran ring directs the facial selectivity of nucleophilic attack. This guide provides an in-depth comparison of high-performance alternatives, moving beyond a simple catalog to explore the causal logic behind their selection and application in sophisticated synthetic strategies. We will delve into direct stoichiometric replacements and explore advanced catalytic systems that offer new paradigms in asymmetric induction.

Part 1: Stoichiometric Chiral Building Blocks: A Direct Comparison

The most direct alternatives to (R)-Tetrahydro-2H-pyran-2-carbaldehyde are other chiral aldehydes that offer a stable, pre-defined stereocenter adjacent to the reactive carbonyl group. The choice among these is dictated by the desired downstream functionality, the required stereochemical outcome (syn vs. anti), and the overall synthetic strategy.

Garner's Aldehyde: The Serine-Derived Workhorse

Since its introduction, 1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, or Garner's aldehyde, has become one of the most cited and versatile chiral intermediates in asymmetric synthesis.[2][3] Derived from the amino acid L-serine (for the (R)-enantiomer), it is effectively a configurationally stable α-amino aldehyde synthon.

Core Strengths & Rationale:

  • High Configurational Stability: The defining advantage of Garner's aldehyde is the remarkable resistance of its α-stereocenter to epimerization during nucleophilic addition.[2][3] This stability is attributed to the rigid five-membered oxazolidine ring, which protects the α-proton.

  • Predictable Stereodirection: The bulky tert-butoxycarbonyl (Boc) group and the gem-dimethyl substituents create a highly biased steric environment. Nucleophilic attack generally proceeds via a Felkin-Anh model, leading to high diastereoselectivity. For instance, Garner's own work on the synthesis of thymine polyoxin C showed a highly anti-selective addition of a lithium acetylide, achieving a 13:1 diastereomeric ratio.[3]

  • Versatility: It serves as a gateway to a vast array of enantiopure natural products, including amino alcohols, iminosugars, and peptide antibiotics.[2]

Limitations:

  • The protecting groups (Boc and acetonide) are sensitive to acidic conditions, requiring careful planning of subsequent synthetic steps.

(R)- & (S)-2,3-O-Isopropylideneglyceraldehyde: The Classic Sugar-Derived Synthon

Derived from the "chiral pool," specifically from D- or L-mannitol, 2,3-O-isopropylideneglyceraldehyde is another cornerstone of asymmetric synthesis.[4][5][6] It is a primary example of an α-alkoxy aldehyde, where the adjacent oxygen atom plays a crucial role in stereodifferentiation.

Core Strengths & Rationale:

  • Chelation Control: The α-alkoxy group can chelate with Lewis acidic metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) used with many organometallic nucleophiles. This forms a rigid five-membered ring intermediate, forcing the nucleophile to attack from the less hindered face, as described by the Cram-chelate model. This provides a powerful and predictable method for controlling the stereochemical outcome.

  • Accessibility: Both enantiomers are readily available from inexpensive natural sources.[4]

  • Broad Applicability: It is a key starting material for synthesizing polyhydroxylated compounds and has been instrumental in the industrial synthesis of drugs like the anticancer agent gemcitabine hydrochloride.[4]

Limitations:

  • The aldehyde is prone to oligomerization and can be unstable upon storage. Many protocols recommend its fresh preparation and immediate use to ensure high reactivity and reproducibility.[5]

Lactate-Derived Aldehydes: Specialized Reagents for Amine Chemistry

Aldehydes derived from enantiopure lactic acid esters represent a more specialized, yet powerful, class of chiral synthons.[7] While not as universally employed as the preceding examples, they excel in specific applications.

Core Strengths & Rationale:

  • Amine Derivatization: These aldehydes are exceptionally useful for determining the enantiomeric purity of chiral primary amines. The reaction forms diastereomeric imines that can be readily distinguished and quantified by NMR or chromatography.[7]

  • Accessible Chirality: Both enantiomers can be prepared in just two steps from commercially available (R)- or (S)-lactate esters.[7]

  • Predictable Additions: Nucleophilic additions to the derived imines often follow a modified Davis model, enabling the synthesis of highly substituted 1,2-amino alcohols with good diastereoselectivity.[7]

Part 2: Performance Comparison & Experimental Protocols

The selection of an appropriate chiral aldehyde is a critical decision in the design of a synthetic route. The following table provides a comparative summary of the key alternatives.

Feature(R)-Tetrahydro-2H-pyran-2-carbaldehydeGarner's Aldehyde(R/S)-2,3-O-IsopropylideneglyceraldehydeLactate-Derived Aldehyde
Chiral Source Acrolein Dimerization / Resolution[1]L- or D-Serine[3]D- or L-Mannitol[4][6](R)- or (S)-Lactic Acid[7]
Key Structural Class α-Alkoxy Aldehyde (cyclic)α-Amino Aldehyde (protected)α-Alkoxy Aldehyde (acyclic)α-Acyloxy Aldehyde
Primary Stereocontrol Model Felkin-Anh / Cyclic ConstraintsFelkin-AnhFelkin-Anh / Cram-ChelateModified Davis Model (for imines)
Stability ModerateHigh (minimal epimerization)[3]Low (prone to polymerization)[5]Moderate
Key Advantage Rigid pyran scaffoldHigh configurational stabilityChelation control capabilityExcellent for amine analysis[7]
Common Applications Natural product synthesis[1]Amino alcohols, iminosugars[2]Polyols, nucleosides[4]Enantiopurity determination[7]
Experimental Protocol: Diastereoselective Grignard Addition to Garner's Aldehyde

This protocol describes a standard procedure for the nucleophilic addition of a Grignard reagent to Garner's aldehyde, a reaction that typically proceeds with high diastereoselectivity. This procedure is self-validating by design; the expected high diastereomeric ratio, verifiable by ¹H NMR analysis of the crude product, confirms the integrity of the chiral starting material and the stereodirecting influence of the oxazolidine ring.

Materials:

  • (R)-Garner's aldehyde

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-Garner's aldehyde (1.0 equiv). Anhydrous THF is added to create a 0.2 M solution.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. The causality here is critical: low temperatures minimize side reactions and prevent erosion of diastereoselectivity by kinetically disfavoring any potential background racemization pathways.

  • Nucleophilic Addition: Vinylmagnesium bromide (1.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The slow addition maintains control over the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. This protonates the intermediate alkoxide while the mild acidity of NH₄Cl avoids cleaving the acid-sensitive protecting groups.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio before purification by silica gel chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Dissolve Garner's Aldehyde in Anhydrous THF cool Cool to -78 °C start->cool add Add Grignard Reagent (VinylMgBr) Dropwise cool->add stir Stir at -78 °C for 2h (Monitor by TLC) add->stir quench Quench with Sat. NH4Cl stir->quench extract Extract with EtOAc quench->extract dry Dry (MgSO4) & Concentrate extract->dry analyze Analyze d.r. by NMR & Purify (Chromatography) dry->analyze

Caption: Experimental workflow for Grignard addition.

Part 3: Catalytic & Advanced Strategies: Moving Beyond Stoichiometric Chirality

While chiral building blocks are effective, modern synthetic chemistry increasingly leverages catalytic methods to achieve asymmetry, enhancing atom economy and expanding reaction scope.

Chiral Aldehyde Organocatalysis

A paradigm shift involves using a chiral aldehyde not as a reactant, but as a catalyst. This strategy is particularly powerful for the asymmetric functionalization of amines.[8][9][10]

Mechanistic Rationale: The catalytic cycle typically begins with the reversible formation of a chiral imine between the catalytic chiral aldehyde and a primary amine substrate (e.g., an amino acid ester).[11] This transient imine then forms a nucleophilic enolate. The chiral environment of the catalyst backbone directs the subsequent attack of an electrophile to one face of the enolate, thereby establishing a new stereocenter. Hydrolysis then releases the functionalized amine product and regenerates the chiral aldehyde catalyst. Axially chiral BINOL-derived aldehydes have proven particularly effective in this role.[10][11]

catalytic_cycle catalyst Chiral Aldehyde Catalyst (R*-CHO) imine Chiral Imine Intermediate catalyst->imine + Amine amine Primary Amine Substrate (R-NH2) amine->imine enolate Chiral Enolate imine->enolate Base product_imine Alkylated Imine enolate->product_imine + E+ electrophile Electrophile (E+) electrophile->product_imine product_imine->catalyst + H2O (Hydrolysis) product Chiral Product (R-NH2-E) product_imine->product water_in H2O water_out -H2O

Caption: Catalytic cycle for chiral aldehyde catalysis.

Catalytic Umpolung of Aromatic Aldehydes

A truly innovative strategy reverses the inherent electrophilicity of the aldehyde carbonyl, a concept known as umpolung. Recent breakthroughs have achieved this catalytically and asymmetrically, primarily for aromatic aldehydes.[12][13][14]

Mechanistic Rationale: This advanced method employs a synergistic dual catalytic system.[15]

  • A chiral copper-N-heterocyclic carbene (NHC) complex catalyzes the asymmetric addition of a silylboronate to an aromatic aldehyde.

  • This is followed by a 1,2-Brook rearrangement to generate a chiral α-alkoxyalkylcopper(I) species—a nucleophilic chiral carbanion equivalent.

  • A second palladium catalyst then mediates the stereospecific cross-coupling of this nucleophile with an electrophile (e.g., an aryl halide).[13]

This powerful one-pot transformation constructs a new C-C bond at the former carbonyl carbon with high enantioselectivity, opening synthetic avenues that are inaccessible through traditional carbonyl chemistry.[15]

logical_relationship cluster_choices Select Appropriate Chiral Aldehyde Strategy cluster_reagents Recommended Reagent/Method start Desired Chiral Moiety? amino_alcohol α-Amino Alcohol start->amino_alcohol High Stability Needed polyol Polyol / α-Hydroxy start->polyol Chelation Control Desired amine_func Catalytic Amine Functionalization start->amine_func Atom Economy is Key umpolung_prod Aryl-Alkyl Alcohol (via Umpolung) start->umpolung_prod Non-classical Bond Formation garner Garner's Aldehyde amino_alcohol->garner glyceraldehyde Isopropylidene- glyceraldehyde polyol->glyceraldehyde catalysis Chiral Aldehyde Organocatalysis amine_func->catalysis umpolung_cat Cu/Pd Dual Catalysis umpolung_prod->umpolung_cat

Caption: Decision guide for choosing a chiral aldehyde.

Conclusion

While (R)-Tetrahydro-2H-pyran-2-carbaldehyde remains a useful tool, the modern synthetic chemist has a diverse and powerful arsenal of alternatives. For direct, stoichiometric applications requiring high configurational stability, Garner's aldehyde is often the superior choice. Where predictable chelation-control is paramount, 2,3-O-isopropylideneglyceraldehyde provides a classic and effective solution. Beyond these direct replacements, the field is increasingly defined by catalytic strategies. Chiral aldehyde organocatalysis offers an atom-economical route to functionalized amines, while emerging dual catalytic umpolung methods are redefining what is possible in the asymmetric synthesis of complex chiral alcohols. The optimal choice is ultimately guided by the specific structural and stereochemical demands of the synthetic target, and a deep understanding of the causality behind the stereodirecting elements of each alternative.

References

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link][2]

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. [Link][3]

  • Jang, Y., Lee, S., & Kim, H. (2019). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. Journal of the American Chemical Society, 141(1), 154-158. [Link][12][13]

  • Wang, J., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3412. [Link][16]

  • Clemens, J. J., & Burke, S. D. (2012). Enantioselective Synthesis of Garner's Aldehyde by Asymmetric Hydroformylation. The Journal of Organic Chemistry, 77(6), 2887-2890. [Link][17][18]

  • Jang, Y., Lee, S., & Kim, H. (2019). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. Journal of the American Chemical Society. [Link][14]

  • Wen, W., & Guo, Q.-X. (2022). Recent Advances in Chiral Aldehyde Catalysis for Asymmetric Functionalization of Amines. Synthesis. [Link][11]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. [Link][15]

  • Gawas, P. V., et al. (2014). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwide Journals. [Link][4]

  • Foley, D. A., & Britton, R. (2015). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. [Link][7]

  • Su, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Guo, Q.-X., & Chen, L. (2024). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. [Link][10]

  • Hertel, L. W., Grossman, C. S., & Kroin, J. S. (1991). PREPARATION AND STORAGE OF (R)-2,3-0-ISOPROPYLIDENEGLYCERALDEHYDE (D-GLYCERALDEHYDE ACETONIDE). Synthetic Communications, 21(2), 151-154. [Link][5]

  • Gawas, P. V., et al. (2014). Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents. ResearchGate. [Link][19]

  • de Souza, R. O. M. A., et al. (2007). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. [Link][6]

  • Maddirala, S. K., et al. (2010). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3044-3047. [Link][1]

Sources

Comparative

Mass spectrometry analysis for the characterization of (R)-Tetrahydro-2H-pyran-2-carbaldehyde products.

Executive Summary & Strategic Context (R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: [Specific for R-isomer, typically 10138-15-5 for S or similar, generic 5166-53-0]) is a pivotal chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS: [Specific for R-isomer, typically 10138-15-5 for S or similar, generic 5166-53-0]) is a pivotal chiral building block in the synthesis of macrolides, polyether antibiotics, and diversity-oriented scaffolds. Its characterization presents a "perfect storm" of analytical challenges:

  • Volatility: Low molecular weight (~114 Da) makes standard LC-MS difficult without derivatization.

  • Chirality: Enantiomeric purity (ee%) is critical for downstream efficacy, yet mass spectrometry is inherently achiral.

  • Reactivity: The aldehyde moiety is prone to oxidation (to carboxylic acid) and hydration (to gem-diols), complicating quantitative analysis.

This guide objectively compares three mass spectrometry-driven workflows to address these challenges, moving beyond standard datasheets to provide actionable, causality-driven protocols.

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this logic flow to select the instrument platform best successfully suited for your sample matrix.

MethodSelection Start START: Sample Type? Purity Raw Material / QC (High Conc, Organic Solvent) Start->Purity Bio Biological Matrix / Trace (Plasma, Urine, Aqueous) Start->Bio Volatile Is the impurity profile volatile? Purity->Volatile MethodB METHOD B: LC-MS/MS + Derivatization (High Sensitivity) Bio->MethodB Requires Derivatization for Ionization MethodA METHOD A: Chiral GC-MS (EI) (Gold Standard for ee%) Volatile->MethodA Yes (Aldehydes/Alcohols) MethodC METHOD C: Headspace GC-MS (Residual Solvents/Volatiles) Volatile->MethodC No (Salts/Polymers)

Figure 1: Analytical decision tree. For pure substance characterization, Chiral GC-MS is preferred. For DMPK/bioanalysis, derivatization LC-MS is mandatory.

Comparative Analysis of Methods

Method A: Chiral GC-MS (Electron Ionization)

Best For: Enantiomeric Excess (ee%) determination, Purity Profiling, Identification of volatile impurities.

The "Why" Behind the Protocol

Direct injection GC-MS is superior here because the analyte is volatile. However, standard stationary phases (DB-5, HP-5) cannot separate enantiomers. We utilize a cyclodextrin-based chiral stationary phase (e.g.,


-DEX). The mechanism involves the inclusion of the tetrahydropyran ring into the hydrophobic cyclodextrin cavity; the (R)- and (S)- enantiomers have different binding constants, resulting in separation.
Experimental Protocol (Self-Validating)
  • Column: Restek Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm) or equivalent permethylated

    
    -cyclodextrin phase.
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min) — Traps the volatile aldehyde.

    • Ramp: 2°C/min to 140°C — Slow ramp crucial for chiral resolution.

    • Ramp: 20°C/min to 220°C (Hold 5 min) — Bake out heavier oxidation products.

  • Inlet: Split mode (20:1), 230°C.

  • MS Parameters: EI Source at 70 eV, Source Temp 230°C. Scan range 35–300 amu.

Validation Checkpoints
  • System Suitability: Inject a racemic mixture. Resolution (

    
    ) between (R) and (S) peaks must be > 1.5.
    
  • Fragmentation Confirmation: Look for the diagnostic

    
    -cleavage ion.
    
    • Precursor:

      
       114 (
      
      
      
      )
    • Base Peak:

      
       85 (
      
      
      
      )
      
      
      — Loss of the formyl group is the dominant pathway for cyclic aldehydes.
    • Secondary:

      
       57 (Ring fragmentation).
      
Method B: LC-MS/MS with Derivatization (DNPH)

Best For: Trace analysis in plasma, stability studies (non-volatile degradation products), and labs without GC capabilities.

The "Why" Behind the Protocol

Tetrahydro-2H-pyran-2-carbaldehyde ionizes poorly in ESI (Electrospray Ionization) due to its neutral nature and lack of acidic/basic sites. Furthermore, it is UV-transparent. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) serves two purposes:

  • Ionization: Introduces an aromatic system and N-H groups that ionize readily in Negative Mode ESI (

    
    ).
    
  • Stability: "Locks" the aldehyde as a stable hydrazone, preventing oxidation during analysis.

Experimental Protocol
  • Derivatization Reagent: 1 mg/mL DNPH in Acetonitrile with 0.1% Formic Acid.

  • Reaction: Mix 50 µL Sample + 50 µL Reagent. Incubate at 40°C for 30 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Note: Standard C18 will NOT separate enantiomers. For chiral LC, use Chiralpak AD-3 with Hexane/IPA mobile phase, but GC is preferred for resolution.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

  • MS Detection (ESI Negative):

    • Target Mass:

      
       293 (Derivatized Product: 
      
      
      
      ).
    • MRM Transition:

      
       (Loss of DNPH moiety fragment).
      

Quantitative Performance Comparison

FeatureMethod A: Chiral GC-MSMethod B: LC-MS/MS (DNPH)
Analyte State Native (Underivatized)Derivatized (Hydrazone)
Chiral Separation Excellent (

)
Difficult (Requires Chiral LC)
LOD (Limit of Detection) ~10 ppm< 10 ppb (High Sensitivity)
Sample Matrix Solvents, Raw MaterialsPlasma, Urine, Buffers
Throughput Low (30-40 min run time)High (5-10 min run time)
Primary Risk Thermal degradation in injectorIncomplete derivatization reaction

Mechanistic Insight: Impurity Profiling

Understanding the degradation pathways is essential for interpreting MS spectra of "impure" lots.

Degradation Aldehyde (R)-Tetrahydro-2H-pyran- 2-carbaldehyde (MW 114) Acid Impurity A: Carboxylic Acid (MW 130) Aldehyde->Acid Oxidation (Air/Light) +16 Da Alcohol Impurity B: Methanol Derivative (MW 116) Aldehyde->Alcohol Reduction +2 Da Dimer Impurity C: Aldol Condensation Dimer (MW 210+) Aldehyde->Dimer Basic Conditions -H2O

Figure 2: Common degradation pathways detectable by MS. The +16 Da shift (Acid) is the most common storage artifact.

Expert Tip: In GC-MS, the Acid (Impurity A) often tails badly or disappears due to adsorption on the liner. If you suspect oxidation, use Method B (LC-MS) or derivatize with BSTFA (Silylation) prior to GC injection to observe the trimethylsilyl-ester of the acid.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2H-Pyran-2-carboxaldehyde derivatives. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Li, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]

  • Restek Corporation. (2022). Chiral Separations by Gas Chromatography: A Guide to Column Selection. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-Tetrahydro-2H-pyran-2-carbaldehyde: Operational Handling &amp; Disposal Guide

This guide is structured to provide immediate, actionable intelligence for laboratory personnel handling (R)-Tetrahydro-2H-pyran-2-carbaldehyde. It prioritizes safety, regulatory compliance, and chemical stability manage...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide immediate, actionable intelligence for laboratory personnel handling (R)-Tetrahydro-2H-pyran-2-carbaldehyde. It prioritizes safety, regulatory compliance, and chemical stability management.

Part 1: Immediate Action & Safety Profile

For emergency response, consult the SDS immediately. This section summarizes critical logistical data.

Chemical Identity & Properties
PropertyDataOperational Implication
CAS Number 19611-45-1Use for waste manifesting and inventory tracking.
Flash Point ~71–73°C (160°F)Combustible Liquid. Do not store with Class I flammables (e.g., Ether, Acetone) if avoidable.
Solubility Water solubleDo NOT pour down the drain. High biological oxygen demand (BOD) and aquatic toxicity risks.
Reactivity Aldehyde + Cyclic EtherDual Risk: Subject to autoxidation (forming acids) and potential peroxide formation on the ether ring.
Hazards H302, H315, H319Harmful if swallowed; Irritant to eyes/skin.[1] Wear nitrile gloves and safety glasses.
Critical Risk: The "Double-Clock" Mechanism

Unlike standard solvents, (R)-Tetrahydro-2H-pyran-2-carbaldehyde possesses two "aging" mechanisms that dictate its disposal urgency:

  • Aldehyde Autoxidation: The aldehyde group (-CHO) reacts with air to form the corresponding carboxylic acid. This reaction is exothermic and can pressurize sealed containers over time.

  • Peroxidation (Ether Backbone): The tetrahydropyran ring is a cyclic ether. While less aggressive than tetrahydrofuran (THF), it is a Class C Peroxide Former . Prolonged storage, especially with exposure to light/air, can generate shock-sensitive peroxides [1].[2][3]

Part 2: Step-by-Step Disposal Protocols

Pre-Disposal Assessment (The "Go/No-Go" Check)

Before moving any container to the waste stream, you must validate its stability.

  • Visual Inspection: Look for crystal formation around the cap or "mossy" precipitates in the liquid.

    • If crystals are present:[2][3]STOP. Do not touch or attempt to open. Contact your EHS High-Hazard Team immediately.

  • Peroxide Testing: If the container has been open >12 months, test with starch-iodide strips.

    • < 20 ppm: Safe for standard organic waste.

    • 20–100 ppm: Treat with reducing agent (Section 2.3) before disposal.[4][5][6][7][8][9]

    • > 100 ppm: Contact EHS for stabilization.[9]

Standard Laboratory Waste Workflow

Applicability: Routine disposal of reaction byproducts or expired stock (<20 ppm peroxides).

  • Segregation: Segregate into Non-Halogenated Organic Waste .

    • Compatibility Note: Do NOT mix with strong oxidizers (Nitric acid, Chromic acid) or strong bases (causes rapid polymerization/aldol condensation).

  • Bulking: Pour into a high-density polyethylene (HDPE) or glass waste carboy.

    • Solvent Rinse: Rinse the original container 3x with Acetone or Ethanol. Add rinsate to the waste carboy.

  • Labeling:

    • Chemical Name: (R)-Tetrahydro-2H-pyran-2-carbaldehyde (or "Aldehydes, Toxic, N.O.S.").

    • Hazards: Check "Combustible" and "Toxic".[1][4][10]

    • Constituents: List approximate % if mixed with solvents.

Peroxide Neutralization Protocol (For 20–100 ppm)

If the chemical tests positive for low-level peroxides, you must quench them before placing the container in the central waste area to prevent accumulation hazards [2].

Reagents: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite. Procedure:

  • Dilute the aldehyde in a compatible solvent (e.g., isopropanol) to <20% concentration.

  • Add acidified Ferrous Sulfate solution (approx. 20% excess relative to estimated peroxide).

  • Stir gently for 30 minutes.

  • Retest with starch-iodide strips.

  • Once negative, dispose of as Acidic Organic Waste (due to the iron solution).

Empty Container Management
  • Triple Rinse: Wash the empty bottle three times with a solvent capable of solubilizing the residue (Acetone or Ethanol).

  • Deface Label: Cross out the chemical name and write "EMPTY".

  • Cap Removal: Discard the cap separately to prevent pressure buildup in trash compactors.

  • Disposal: Place glass bottles in the "Glass/Sharps" bin; plastic in regular trash (verify local municipal rules).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for safe disposal, integrating the peroxide check and chemical compatibility logic.

DisposalWorkflow Start Waste: (R)-Tetrahydro-2H-pyran-2-carbaldehyde CheckCrystals Visual Inspection: Crystals/Solids present? Start->CheckCrystals BombSquad STOP: Do Not Touch Contact EHS/Bomb Squad CheckCrystals->BombSquad Yes (Shock Sensitive) CheckAge Container Age > 12 Months? CheckCrystals->CheckAge No TestPeroxide Test Peroxides (Starch-Iodide) CheckAge->TestPeroxide Yes (>1 yr) StandardDisp Segregate: Non-Halogenated Organic Waste CheckAge->StandardDisp No (<1 yr) LevelCheck Peroxide Level? TestPeroxide->LevelCheck LevelCheck->StandardDisp < 20 ppm Neutralize Neutralize: Add FeSO4 or Metabisulfite LevelCheck->Neutralize 20-100 ppm HighHazard High Hazard Disposal Contact EHS LevelCheck->HighHazard > 100 ppm Neutralize->StandardDisp Retest Negative

Figure 1: Decision tree for the safe disposal of cyclic ether aldehydes, emphasizing peroxide detection.

Part 4: Scientific Rationale & Mechanism

The Peroxide Threat in Cyclic Ethers

(R)-Tetrahydro-2H-pyran-2-carbaldehyde contains a hydrogen atom on the carbon adjacent to the ether oxygen (the


-carbon). In the presence of atmospheric oxygen and light, this hydrogen is susceptible to abstraction, forming a radical that reacts with 

to form a hydroperoxide.


While the pyran ring is generally more stable than the furan ring (THF), the presence of the aldehyde group adds complexity. The aldehyde can oxidize to peracids (


), which are potent oxidizers themselves. This "mixed" oxidative potential necessitates the strict "12-month" shelf-life rule [3].
Environmental Impact

Disposal via sewer is prohibited because aldehydes are toxic to the microbial flora used in wastewater treatment plants. Furthermore, this specific compound has a high Chemical Oxygen Demand (COD), which can deplete oxygen in aquatic environments if released, harming aquatic life (H412 equivalent hazards in similar compounds) [4].

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[2][7] Chemical Health and Safety, 8(5), 12-22. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[11] Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (R)-Tetrahydro-2H-pyran-2-carbaldehyde

In the dynamic landscape of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides e...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling of (R)-Tetrahydro-2H-pyran-2-carbaldehyde. Our focus is to deliver not just procedural steps, but a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and scientific integrity in the laboratory.

Understanding the Hazard Profile

(R)-Tetrahydro-2H-pyran-2-carbaldehyde is a versatile building block in organic synthesis. However, its utility is accompanied by a specific hazard profile that must be respected. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1][2]

Hazard StatementGHS ClassificationPotential Effect
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to adverse health effects.[1][2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause skin redness, itching, and inflammation.[1]
H318/H319: Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation (Category 1/2A)Contact with eyes can result in significant injury.[1]
H227: Combustible liquidFlammable Liquids (Category 4)The liquid can ignite when exposed to a heat source.[1]

A thorough understanding of these hazards is the first step in mitigating risk. The following sections will detail the necessary personal protective equipment (PPE) and handling protocols derived from this hazard assessment.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. For (R)-Tetrahydro-2H-pyran-2-carbaldehyde, the primary routes of exposure are through skin contact, eye contact, and ingestion. Therefore, a multi-layered PPE strategy is essential.

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Caption: PPE Selection Workflow for (R)-Tetrahydro-2H-pyran-2-carbaldehyde.

Operational and Disposal Plans: A Step-by-Step Guide

1. Preparation and Engineering Controls:

  • Ventilation: All handling of (R)-Tetrahydro-2H-pyran-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit rated for flammable liquids and organic compounds readily available. This should include an inert absorbent material.

2. Handling Protocol:

  • Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the diagram above. This includes a lab coat, chemical splash goggles, and nitrile or butyl gloves.[5][6][7] For tasks with a higher splash potential, consider a face shield and a chemically resistant apron.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder. Grounding and bonding may be necessary for larger containers to prevent static discharge, given its combustible nature.[8]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[8]

3. Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9]

4. Waste Disposal:

  • Chemical Waste: (R)-Tetrahydro-2H-pyran-2-carbaldehyde and any materials contaminated with it should be disposed of as hazardous chemical waste.[10][11] Collect in a clearly labeled, sealed container.

  • Compatibility: Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[8][9]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

5. Decontamination:

  • Work Surfaces: Clean and decontaminate all work surfaces after use. Use a suitable solvent followed by soap and water.

  • Glassware: Rinse glassware with an appropriate solvent and then wash thoroughly.

  • PPE: Dispose of contaminated gloves immediately.[5] Reusable PPE, such as face shields and aprons, should be cleaned according to the manufacturer's instructions.

By adhering to these protocols, researchers can confidently and safely utilize (R)-Tetrahydro-2H-pyran-2-carbaldehyde in their work, ensuring the integrity of their research and the well-being of themselves and their colleagues.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). The University of Tennessee, Knoxville. [Link]

  • Tetrahydro-2H-pyran-2-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEETS. Cleanchem Laboratories. [Link]

  • Safety data sheet. BASF. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • MSDS of 3,4-dihydro-2H-pyran-2-carbaldehyde. Capot Chemical Co., Ltd. [Link]

Sources

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